CBR-470-1
Description
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Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQFEDSWINARK-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CBR-470-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule that has garnered significant interest for its dual-action mechanism. It functions primarily as an inhibitor of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This technical guide elucidates the intricate molecular cascade initiated by this compound, from direct enzyme inhibition to the downstream activation of cytoprotective gene expression. The content herein details the experimental evidence, quantitative cellular effects, and the precise signaling pathways involved, providing a comprehensive resource for researchers in the field.
Primary Target and Initial Cellular Event: PGK1 Inhibition
The foundational mechanism of this compound is its direct inhibition of Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway. PGK1 catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (B1209933) (3-PG) and ATP. By inhibiting this step, this compound effectively disrupts the normal glycolytic flux.
Consequence of PGK1 Inhibition: Accumulation of Reactive Metabolites
Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites.[3] A key consequence of this metabolic perturbation is the buildup of the reactive metabolite methylglyoxal (B44143) (MGO). MGO is a highly reactive dicarbonyl compound that can covalently modify proteins and other macromolecules, leading to cellular stress and dysfunction under normal circumstances. However, in the context of this compound's mechanism, this accumulation of MGO is a critical signaling event.
The Keap1-Nrf2 Signaling Axis: The Core of this compound's Cytoprotective Effects
The primary downstream effect of this compound-induced MGO accumulation is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Keap1 Modification and Nrf2 Dissociation
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The accumulated MGO, resulting from PGK1 inhibition, covalently modifies Keap1.[4][5] This modification induces a conformational change in Keap1, leading to its dimerization and the dissociation of the Keap1-Nrf2 complex.
Nrf2 Nuclear Translocation and Gene Transcription
Once liberated from Keap1, Nrf2 translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of target genes. This binding event initiates the transcription of numerous cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity in cellular assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 962 nM | ARE-LUC Reporter Assay in IMR32 cells | [1] |
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| IMR32 cells | 0.5-20 µM | 1-24 h | Dose- and time-dependent accumulation of Nrf2 protein. | [1] |
| SH-SY5Y cells | 10 µM | 4 h | Activation of the Nrf2 signaling cascade. | [1] |
| SH-SY5Y cells | 10 µM | 2 h | Inhibition of MPP+-induced oxidative injury. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 6. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
CBR-470-1: A Non-Covalent Activator of the Nrf2 Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a novel small molecule that acts as a potent, non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Unlike canonical electrophilic Nrf2 activators, this compound employs an indirect mechanism of action by inhibiting the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO), which subsequently modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. The MGO-induced modification of Keap1 disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro efficacy data, and detailed experimental protocols relevant to its study.
Introduction
The Nrf2-Keap1 signaling pathway is a critical regulator of cellular homeostasis and the antioxidant response. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive molecules modify specific cysteine residues on Keap1, leading to a conformational change that abrogates its ability to bind Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).
This compound has emerged as a valuable tool for studying the Nrf2 pathway due to its unique, non-covalent mode of activation. This guide details the current understanding of this compound's mechanism and provides practical information for its use in research settings.
Mechanism of Action
This compound acts as an inhibitor of the glycolytic enzyme PGK1.[1][2] This inhibition leads to the accumulation of upstream glycolytic metabolites, including the reactive dicarbonyl species, methylglyoxal (MGO).[1][2] MGO is a potent electrophile that can covalently modify proteins. In the context of Nrf2 activation by this compound, MGO has been shown to modify Keap1, leading to its dimerization and dissociation from Nrf2.[1][3] This liberates Nrf2 from Keap1-mediated degradation, allowing for its stabilization and subsequent activation of the ARE-driven transcriptional program.
Quantitative Data
The following tables summarize the key in vitro quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| ARE-Luciferase Reporter | IMR32 | EC50 | 962 nM | |
| ARE-Luciferase Reporter (with photo-affinity probe CBR-470-PAP) | IMR32 | EC50 | 2.4 µM | [4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Time | Observed Effect | Reference |
| Nrf2 Protein Accumulation | IMR32 | 0.5-20 µM | 1-24 h | Dose- and time-dependent increase in Nrf2 protein levels. | |
| Nrf2 Target Gene Expression (NQO1, HMOX1) | IMR32 | Not Specified | Not Specified | Increased mRNA and protein levels. | [4] |
| Nrf2 Signaling Cascade Activation | SH-SY5Y | 10 µM | 4 h | Activation of the Nrf2 signaling cascade. | |
| Neuroprotection against MPP+ | SH-SY5Y | 10 µM | 2 h (pretreatment) | Inhibition of MPP+-induced oxidative injury. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Recombinant PGK1 Inhibition Assay
This coupled enzymatic assay measures the activity of PGK1 in the forward direction.
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Reagents:
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Recombinant human PGK1
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Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
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3-phosphoglycerate (3-PG)
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ATP
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NADH
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Potassium phosphate (B84403) buffer (10 mM KH2PO4, 10 mM MgSO4, pH 7.0)
-
This compound
-
-
Protocol:
-
Prepare a reaction mixture containing GAPDH, 3-PG, ATP, and NADH in potassium phosphate buffer.
-
Allow the GAPDH reaction to pre-equilibrate, resulting in a stable NAD+/NADH equilibrium.
-
Initiate the PGK1 reaction by adding recombinant PGK1 to the mixture. The consumption of 3-PG by PGK1 pulls the GAPDH reaction to the right, leading to the oxidation of NADH to NAD+.
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Monitor the decrease in NADH absorbance at 340 nm over time to determine PGK1 activity.
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To determine the inhibitory effect of this compound, pre-incubate PGK1 with varying concentrations of the compound before adding it to the reaction mixture.
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ARE-Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Materials:
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IMR32 or other suitable cells
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ARE-luciferase reporter plasmid
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Transfection reagent
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This compound
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Luciferase assay reagent
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Luminometer
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-
Protocol:
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Seed cells in a multi-well plate.
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Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
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After an appropriate incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound or vehicle control.
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Following treatment for the desired duration (e.g., 24 hours), lyse the cells.
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Add luciferase assay reagent to the cell lysates.
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Measure the luminescence using a luminometer. The light output is proportional to the level of Nrf2 activation.
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Western Blotting for Nrf2 Accumulation
This technique is used to detect and quantify the levels of Nrf2 protein in cell lysates.
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Reagents:
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against Nrf2
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
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Protocol:
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Treat cells with this compound for the desired time and at the desired concentration.
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Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary anti-Nrf2 antibody.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
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Normalize the Nrf2 band intensity to the loading control to determine the relative Nrf2 protein levels.
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SH-SY5Y Neuroprotection Assay against MPP+
This assay assesses the ability of this compound to protect neuronal cells from the neurotoxin MPP+.
-
Materials:
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SH-SY5Y neuroblastoma cells
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This compound
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MPP+ (1-methyl-4-phenylpyridinium)
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Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
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Plate reader
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Protocol:
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Seed SH-SY5Y cells in a multi-well plate.
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Pre-treat the cells with this compound or vehicle control for a specified period (e.g., 2 hours).
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Induce cytotoxicity by adding MPP+ to the cell culture medium.
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Incubate the cells for an appropriate duration (e.g., 24-48 hours).
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Assess cell viability using a suitable assay according to the manufacturer's instructions.
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Compare the viability of cells treated with this compound and MPP+ to those treated with MPP+ alone to determine the neuroprotective effect.
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Conclusion
This compound represents a significant tool for probing the intricacies of the Nrf2 signaling pathway. Its non-covalent, indirect mechanism of action through PGK1 inhibition offers a distinct advantage over traditional electrophilic activators, potentially avoiding off-target effects associated with reactive compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular stress responses, neuroprotection, and other Nrf2-related pathologies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
CBR-470-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a novel small molecule that has garnered significant interest as a non-covalent activator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its unique mechanism of action, which involves the modulation of cellular metabolism to induce a cytoprotective response, sets it apart from traditional electrophilic NRF2 activators. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery of this compound
This compound was identified through a high-throughput phenotypic screen of a diverse library of heterocyclic compounds. The screen utilized an IMR-32 neuroblastoma cell line engineered with an NRF2-dependent luciferase reporter (ARE-LUC) to identify compounds that could activate the NRF2 signaling pathway. The initial hit, CBR-470-0, which lacked obvious electrophilic groups, led to the synthesis of a series of analogs, including the more potent isobutylamine-substituted analog, this compound.
Synthesis of this compound
While the primary literature states that this compound and its related analogs were synthesized in-house, a detailed, step-by-step synthesis protocol is provided in the supplementary information of the foundational paper by Bollong et al. (2018) in Nature.[1] Researchers seeking to replicate the synthesis should refer to this supplementary material for precise reaction conditions, purification methods, and characterization data. The chemical name for this compound is (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-dioxide.
Quantitative Data
The biological activity of this compound has been characterized by several quantitative measures, which are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | ARE-LUC Reporter Assay | IMR-32 | ~1 µM | [1] |
| EC50 | ARE-LUC Reporter Assay | IMR-32 | 962 nM | [2] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Time | Result | Reference |
| NRF2 Protein Accumulation | IMR-32 | 0.5-20 µM | 1-24 h | Dose- and time-dependent increase | [2] |
| Nrf2 Signaling Activation | SH-SY5Y | 10 µM | 4 h | Activation of the Keap1-Nrf2 cascade | [2] |
| Inhibition of Oxidative Injury | SH-SY5Y | 10 µM | 2 h | Inhibition of MPP+-induced injury | [2] |
| Increased NQO1 and HMOX1 mRNA and protein levels | IMR-32 | Not specified | Not specified | Increased expression | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects through a novel, indirect mechanism of NRF2 activation. By inhibiting the glycolytic enzyme PGK1, this compound leads to the accumulation of the upstream metabolite methylglyoxal (B44143) (MGO).[1] MGO, a reactive metabolite, then modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This modification of KEAP1 leads to its dimerization and disrupts the KEAP1-NRF2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[3] As a result, stabilized NRF2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes containing antioxidant response elements (AREs) in their promoters, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[1][3]
References
The Impact of CBR-470-1 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) that has been identified as a potent non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. The primary mechanism of action of this compound involves the inhibition of PGK1, leading to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO). MGO subsequently modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of a battery of antioxidant and cytoprotective genes. This guide provides an in-depth overview of the impact of this compound on gene expression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: From PGK1 Inhibition to Nrf2 Activation
This compound's biological activity is initiated by its inhibition of PGK1, a key enzyme in the glycolytic pathway. This inhibition leads to an increase in the intracellular concentration of methylglyoxal, a reactive dicarbonyl species.[1] MGO acts as a covalent modifier of Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex that targets Nrf2 for proteasomal degradation.[1] Specifically, MGO forms a methylimidazole crosslink between cysteine and arginine residues on Keap1, leading to Keap1 dimerization.[1] This post-translational modification impairs Keap1's ability to ubiquitinate Nrf2, resulting in the stabilization and accumulation of Nrf2 in the cytoplasm. Subsequently, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby activating their transcription.[1]
Impact on Gene Expression: Upregulation of Nrf2 Target Genes
Treatment of various cell lines with this compound leads to a robust and dose-dependent increase in the mRNA and protein levels of well-characterized Nrf2 target genes. These genes play crucial roles in detoxification, antioxidant defense, and maintaining cellular redox homeostasis.
Quantitative Gene Expression Data
Expression profiling of IMR-32 neuroblastoma cells treated with this compound revealed that the most significantly enriched gene set was 'NFE2L2 targets', which comprises Nrf2 target genes.[2] Quantitative real-time PCR (qRT-PCR) has validated the upregulation of key Nrf2-responsive genes, including NQO1 and HMOX1, in multiple cell lines such as IMR-32, HEK293T, SH-SY5Y, and primary human lung fibroblasts.[2]
Table 1: Effect of this compound on the Expression of Nrf2 Target Genes
| Gene | Cell Line | Treatment Conditions | Fold Change (mRNA) | Reference |
| NQO1 | IMR-32 | 5 µM this compound, 24 hours | Data indicates significant upregulation | [2] |
| HMOX1 | IMR-32 | 5 µM this compound, 24 hours | Data indicates significant upregulation | [2] |
| NQO1 | HEK293T | Not specified | Induced transcript levels | [2] |
| HMOX1 | HEK293T | Not specified | Induced transcript levels | [2] |
| NQO1 | SH-SY5Y | Not specified | Induced transcript levels | [2] |
| HMOX1 | SH-SY5Y | Not specified | Induced transcript levels | [2] |
| NQO1 | Primary Human Lung Fibroblasts | Not specified | Induced transcript levels | [2] |
| HMOX1 | Primary Human Lung Fibroblasts | Not specified | Induced transcript levels | [2] |
Note: Specific fold-change values and statistical significance were not publicly available in the referenced literature at the time of this guide's creation. The original research should be consulted for detailed quantitative data, likely present in supplementary materials.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: IMR-32 (human neuroblastoma), HEK293T (human embryonic kidney), SH-SY5Y (human neuroblastoma), and primary human lung fibroblasts (HLF) were utilized in the cited studies.[2]
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations. Control cells were treated with an equivalent volume of DMSO.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is based on the methodology described in Bollong et al., Nature 2018.[2]
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Cell Lysis and Homogenization: Following treatment with this compound, cells were washed with PBS and harvested by trypsinization. The cell pellet was collected by centrifugation.
-
RNA Isolation: Total RNA was extracted from the cell pellets using the RNeasy Kit (Qiagen) according to the manufacturer's instructions. This procedure includes on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA were determined using a NanoDrop spectrophotometer. The A260/A280 ratio was used to assess protein contamination, and the A260/A230 ratio was used to assess for other contaminants.
-
Reverse Transcription: For the synthesis of complementary DNA (cDNA), 500 ng to 5 µg of total RNA was reverse transcribed using the SuperScript III First-Strand Synthesis System (Invitrogen) with oligo(dT) primers.
-
Quantitative PCR: qRT-PCR was performed using a SYBR Green-based master mix on a Viia 7 Real-Time PCR System (Thermo Fisher Scientific). Each reaction was run in triplicate. The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, with normalization to a stable housekeeping gene (e.g., GAPDH or ACTB).
Gene Expression Profiling (Microarray or RNA-Seq)
While the specific detailed protocol for the expression profiling of IMR-32 cells treated with this compound was not fully available in the public domain at the time of this guide's compilation, a general workflow can be outlined.
-
RNA Isolation and Quality Control: High-quality total RNA is a prerequisite for reliable gene expression profiling. Following isolation as described above, RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN).
-
Library Preparation: For RNA-sequencing (RNA-Seq), the polyadenylated (poly-A) mRNA is typically enriched from the total RNA. The mRNA is then fragmented, and double-stranded cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared library is then sequenced using a high-throughput sequencing platform, such as those from Illumina.
-
Data Analysis: The raw sequencing reads are subjected to quality control and then aligned to a reference genome. The number of reads mapping to each gene is quantified, and differential gene expression analysis is performed between the this compound treated and control groups. Gene set enrichment analysis (GSEA) is then used to identify pathways and gene sets that are significantly enriched among the differentially expressed genes.
Conclusion
This compound represents a novel class of Nrf2 activators that function through the inhibition of glycolysis. Its ability to upregulate a suite of cytoprotective genes via the Keap1-Nrf2 pathway underscores its therapeutic potential for diseases associated with oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the molecular pharmacology of this compound and its impact on gene expression. Further studies, including detailed dose-response and time-course analyses of global gene expression changes, will provide deeper insights into the full spectrum of cellular processes modulated by this compound.
References
CBR-470-1: A Novel Modulator of Inflammatory Responses Through Dual Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule compound initially identified as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] While its neuroprotective effects through the Keap1-Nrf2 cascade are well-documented, emerging evidence has illuminated its significant role in modulating inflammatory responses through distinct, yet potentially interconnected, mechanisms. This technical guide provides a comprehensive overview of this compound's mechanisms of action in inflammation, supported by experimental data, detailed protocols, and signaling pathway diagrams to facilitate further research and drug development.
Core Mechanisms of Action
This compound exerts its biological effects primarily through two key mechanisms:
-
Inhibition of Phosphoglycerate Kinase 1 (PGK1): As a direct inhibitor of PGK1, a crucial enzyme in the glycolytic pathway, this compound disrupts cellular metabolic processes. This inhibition leads to the accumulation of upstream metabolites, including methylglyoxal (B44143) (MGO).[3]
-
Activation of the Nrf2 Pathway: The accumulation of MGO resulting from PGK1 inhibition causes the modification and dimerization of Keap1, the primary negative regulator of Nrf2.[3] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes.[3][4]
Role in Inflammatory Responses
Recent studies have demonstrated the anti-inflammatory potential of this compound in various disease models. Its effects are mediated by at least two distinct signaling pathways.
Regulation of the NLRP3 Inflammasome in Macrophages
In the context of osteoarthritis, this compound has been shown to exert anti-arthritic effects by modulating the activity of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in synovial macrophages, particularly under hypoxic conditions.[1]
Hypoxia can promote inflammation by increasing PGK1 activity, which subsequently reduces the ubiquitination of NLRP3, leading to its activation and the secretion of pro-inflammatory cytokines.[1] this compound, by inhibiting PGK1, reverses this process. It increases the ubiquitination of NLRP3 by enhancing the binding of the deubiquitinating enzyme ubiquitin-specific peptidase 14 (USP14) to NLRP3, thereby suppressing inflammasome activation.[1]
Nrf2-Mediated Antioxidant and Anti-inflammatory Effects
This compound's ability to activate the Nrf2 pathway is central to its broader anti-inflammatory and cytoprotective effects. In a model of cardiac ischemia/reperfusion injury, this compound administration led to increased Nrf2 protein levels.[5] This resulted in the upregulation of antioxidant enzymes (e.g., NQO1, SOD1) and the anti-ferroptotic protein GPX4, while downregulating the expression of p53 and Nlrp3.[5] The overall effect was a reduction in reactive oxygen species (ROS) production, inflammation, and subsequent cardiomyocyte death.[5]
The activation of Nrf2 is a well-established mechanism for combating oxidative stress, which is a key driver of inflammation. By enhancing the cellular antioxidant capacity, this compound can mitigate the initial triggers of the inflammatory cascade.
Quantitative Data
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line / Model | Reference |
| EC50 (ARE-LUC Reporter Assay) | 962 nM | IMR32 cells | [2] |
| Effective In Vitro Concentration (Nrf2 Activation) | 10 µM | SH-SY5Y cells | [2] |
| Effective In Vivo Dosage (Cardiac I/R Injury) | 2 mg/kg | Mice | [5] |
| Effective In Vivo Dosage (Osteoarthritis Model) | Not specified | DMM-induced OA mouse model | [1] |
Experimental Protocols
In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
-
Objective: To quantify the activation of the Nrf2 transcriptional pathway by this compound.
-
Cell Line: IMR32 neuroblastoma cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Protocol:
-
Seed ARE-luciferase IMR32 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 10 µM.[2]
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.[2]
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Western Blot for Nrf2 Accumulation
-
Objective: To visualize the dose- and time-dependent accumulation of Nrf2 protein following treatment with this compound.
-
Cell Line: IMR32 or SH-SY5Y cells.
-
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5-20 µM) for different time points (e.g., 1-24 hours).[2]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model of Osteoarthritis
-
Objective: To assess the anti-inflammatory and anti-arthritic effects of this compound in vivo.
-
Model: Destabilization of the medial meniscus (DMM) in mice to induce osteoarthritis.[1]
-
Protocol:
-
Surgically induce DMM in one knee joint of the mice. The contralateral joint can serve as a control.
-
Administer this compound (dosage and route to be optimized, e.g., intraperitoneal injection) or vehicle to the mice according to a predetermined schedule.
-
At the end of the study period (e.g., 8 weeks), sacrifice the animals and harvest the knee joints.
-
Analyze the joints using:
-
Micro-computed tomography (µCT): To assess bone and cartilage structural changes.
-
Histology: Safranin-O and Fast Green staining to evaluate cartilage degradation.[1]
-
Immunofluorescence/Immunohistochemistry: To stain for inflammatory markers (e.g., NLRP3) in the synovial tissue.
-
ELISA: To measure the levels of pro-inflammatory cytokines in the synovial fluid or serum.[1]
-
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a unique dual mechanism of action that bridges cellular metabolism and inflammatory signaling. Its ability to inhibit PGK1 and subsequently activate the Nrf2 pathway, coupled with its more recently discovered role in modulating the NLRP3 inflammasome, provides multiple avenues for therapeutic intervention in a range of inflammatory and oxidative stress-related diseases.
Future research should focus on:
-
Elucidating the precise interplay between the PGK1-NLRP3 axis and the Keap1-Nrf2 pathway.
-
Evaluating the efficacy of this compound in a broader range of inflammatory disease models.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize its therapeutic potential.
-
Exploring the development of second-generation analogs with improved potency and selectivity.
This guide provides a foundational understanding of this compound's role in inflammation, offering a valuable resource for scientists and clinicians working to translate this promising molecule into novel therapies.
References
- 1. The antiarthritic effect of this compound in hypoxic environment is to increase the level of NOD-like receptor family pyrin domain containing 3 ubiquitination by decreasing phosphoglycerate kinase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against cardiomyocyte death in ischaemia/reperfusion injury by activating the Nrf2-GPX4 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CBR-470-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a potent small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By inhibiting PGK1, this compound leads to the accumulation of the reactive metabolite methylglyoxal, which in turn modifies and promotes the dimerization of Keap1, the primary negative regulator of Nrf2. This prevents the ubiquitination and degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on the Nrf2 signaling pathway and its potential therapeutic applications, particularly in neuroprotection.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (ARE-LUC Reporter Assay) | IMR-32 | ~1 µM | [2] |
| Nrf2 Protein Accumulation (Time-dependent) | IMR-32 | Peak at 4-8 hours with 5 µM | [2][3] |
| Nrf2 Protein Accumulation (Dose-dependent) | IMR-32 | Observed from 1.25 µM to 10 µM at 4 hours | [2][3] |
| MPP+ Induced Cytotoxicity Protection | SH-SY5Y | Significant protection observed | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in activating the Nrf2 signaling pathway.
Caption: Mechanism of this compound induced Nrf2 activation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (365.89 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Cell Culture and Maintenance
This protocol provides guidelines for the culture of SH-SY5Y and IMR-32 cells, which are commonly used to study the effects of this compound.
a. SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Pen/Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
For subculturing, aspirate the culture medium and wash the cells with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach.[5]
-
Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
b. IMR-32 Cell Culture
Materials:
-
IMR-32 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
Penicillin-Streptomycin (Pen/Strep)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture IMR-32 cells in EMEM supplemented with 10% FBS, 1% NEAA, 2 mM L-Glutamine, and 1% Pen/Strep.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
For subculturing, aspirate the culture medium and wash the cells with PBS.
-
Add 0.05% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 125 x g for 5-10 minutes.[7]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a split ratio of 1:2 to 1:3.[6]
Nrf2 Activation Assay Workflow
This workflow describes the steps to assess the activation of Nrf2 by this compound.
Caption: Workflow for assessing Nrf2 activation by this compound.
Protocol for Western Blot Analysis of Nrf2 and Target Proteins
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HMOX1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Quantify the protein concentration of cell lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-Nrf2 (1:1000), anti-NQO1 (1:1000), anti-HMOX1 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol for MPP+-Induced Cytotoxicity Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
This compound
-
1-methyl-4-phenylpyridinium (MPP+)
-
Cell viability assay reagent (e.g., MTT, LDH)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 2-4 hours).
-
Induce cytotoxicity by adding MPP+ to a final concentration of 1 mM and incubate for 24 hours.[8]
-
Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.
-
Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Nrf2 activation | - this compound concentration too low- Incubation time too short- Cell confluency too high | - Perform a dose-response experiment (1-20 µM)- Perform a time-course experiment (1-24 hours)- Ensure cells are in the logarithmic growth phase (70-80% confluency) |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours- Optimize primary and secondary antibody dilutions- Increase the number and duration of wash steps |
| Inconsistent results in cytotoxicity assay | - Uneven cell seeding- Edge effects in 96-well plate- Variation in incubation times | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Standardize all incubation periods precisely |
References
- 1. selleckchem.com [selleckchem.com]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 5. elabscience.com [elabscience.com]
- 6. IMR 32. Culture Collections [culturecollections.org.uk]
- 7. bcrj.org.br [bcrj.org.br]
- 8. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Utilizing CBR-470-1 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: CBR-470-1 is a potent and specific inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its inhibitory action leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO). MGO subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), promoting its dimerization and disrupting the KEAP1-Nrf2 complex. This dissociation allows for the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent activation of the Nrf2 transcriptional program, which upregulates the expression of antioxidant and cytoprotective genes.[4][5] These application notes provide a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 365.89 g/mol | [5][6] |
| Max Solubility in DMSO | ~73 mg/mL (~199.5 mM) or up to 100 mM (36.59 mg/mL) | [7][5] |
| Max Solubility in Ethanol | 20 mM (7.32 mg/mL) | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Appearance | Solid powder | [6] |
| CAS Number | 2416095-06-0 | [6] |
| Stock Solution Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [1][6] |
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 365.89 g/mol
Volume (L) = 0.001 g / (0.01 mol/L * 365.89 g/mol ) = 0.0002733 L = 273.3 µL
Therefore, add 273.3 µL of anhydrous DMSO to the 1 mg of this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Experimental Protocol: Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation of the compound in the aqueous culture medium, it is advisable to first make an intermediate dilution of the DMSO stock in more DMSO or in a small volume of culture medium before the final dilution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Example: For a final this compound concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to Nrf2 activation.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 2416095-06-0|DC Chemicals [dcchemicals.com]
- 4. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CBR-470-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a potent small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its inhibitory action on PGK1 leads to the accumulation of reactive metabolites, such as methylglyoxal (B44143), which in turn modifies and promotes the dimerization of KEAP1.[2] This event disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][4] Activated Nrf2 then drives the transcription of a suite of antioxidant and cytoprotective genes.[1][4] This non-covalent activation of the Nrf2 pathway makes this compound a valuable tool for studying cellular stress responses and a potential therapeutic agent.[1][3] Given its mechanism of action, understanding the stability of this compound in cell culture media is critical for designing and interpreting experiments accurately. These application notes provide a framework and protocols for assessing its stability and utilizing it effectively in a research setting.
Mechanism of Action: this compound Signaling Pathway
This compound inhibits PGK1, a key enzyme in the glycolytic pathway. This inhibition leads to an accumulation of upstream metabolites, including methylglyoxal (MGO). MGO is a reactive dicarbonyl species that can covalently modify proteins. One of the key targets of MGO is Keap1, the primary negative regulator of Nrf2. MGO-mediated modification of Keap1 leads to its dimerization and impaired ability to target Nrf2 for proteasomal degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant and detoxifying enzymes, such as NQO1 and HMOX1.[1][4]
Physicochemical Properties and Stock Solution Preparation
A summary of the relevant properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 365.89 g/mol | [2] |
| Formula | C₁₄H₂₀ClNO₄S₂ | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. Insoluble in water. | [2][3] |
| Storage of Powder | 3 years at -20°C | [3] |
| Storage of Stock Solutions | 1 year at -80°C in solvent; 1 month at -20°C in solvent. | [3] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.366 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile or methanol (B129727) for sample precipitation
-
Sterile pipette tips and tubes
Experimental Workflow:
References
Application Notes and Protocols: CBR-470-1 Treatment for Neuroprotection in SH-SY5Y Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a potent and specific inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1] In the context of neurodegenerative disease models, this compound has demonstrated significant neuroprotective effects in SH-SY5Y human neuroblastoma cells.[2][3][4] These notes provide a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for utilizing this compound to mitigate neuronal cell death induced by oxidative stress.
The primary mechanism of this compound's neuroprotective action involves the activation of the Keap1-Nrf2 signaling pathway.[2][3][4] By inhibiting PGK1, this compound leads to an accumulation of methylglyoxal, a reactive metabolite. Methylglyoxal modifies Keap1, the primary negative regulator of Nrf2, causing the dissociation of the Keap1-Nrf2 complex. This allows for the stabilization and nuclear translocation of Nrf2, a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[2][3][4] The subsequent upregulation of these genes, including heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), confers resistance to oxidative damage and apoptosis.[1][5]
These application notes are intended to guide researchers in designing and executing experiments to study the neuroprotective effects of this compound in SH-SY5Y cells, a widely used model for neuronal studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| ARE-LUC Reporter Assay EC50 | IMR-32 | 962 nM | [1] |
| Nrf2 Accumulation (Dose-dependent) | IMR-32 | 0.5-20 µM | [1] |
| Nrf2 Accumulation (Time-dependent) | IMR-32 | 1-24 hours | [1] |
| Effective Concentration for Nrf2 Activation in SH-SY5Y | SH-SY5Y | 10 µM | [1][6] |
| Pre-treatment Time for Neuroprotection | SH-SY5Y | 2 hours | [3] |
Table 2: Neuroprotective Effects of this compound against MPP+-induced Toxicity in SH-SY5Y Cells
| Assay | Treatment | Observation | Reference |
| Cell Viability (CCK-8) | 10 µM this compound pre-treatment for 2h, followed by 3 mM MPP+ for 48h | Significant attenuation of MPP+-induced decrease in cell viability | [3][7] |
| Cell Death (LDH Release) | 10 µM this compound pre-treatment for 2h, followed by 3 mM MPP+ for 48h | Significant reduction in MPP+-induced LDH release | [3][7] |
| Apoptosis (Caspase-3 Activity) | 10 µM this compound pre-treatment for 2h, followed by 3 mM MPP+ | Potent attenuation of MPP+-induced apoptosis | [3] |
| Oxidative Stress (Lipid Peroxidation) | 10 µM this compound pre-treatment for 2h, followed by 3 mM MPP+ | Inhibition of MPP+-induced lipid peroxidation | [3] |
| Mitochondrial Membrane Potential (JC-1) | 10 µM this compound pre-treatment for 2h, followed by 3 mM MPP+ | Attenuation of MPP+-induced mitochondrial depolarization | [3] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-induced neuroprotection in SH-SY5Y cells.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for evaluating this compound neuroprotection.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Neuronal Differentiation (Optional but Recommended):
-
For differentiation, plate SH-SY5Y cells at a desired density.
-
After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
Incubate for 5-7 days, replacing the differentiation medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
-
Protocol 2: this compound Treatment and MPP+-Induced Cytotoxicity
-
Cell Plating:
-
Seed differentiated or undifferentiated SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to a final concentration of 10 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for 2 hours at 37°C.[3]
-
-
Induction of Cytotoxicity:
Protocol 3: Assessment of Nrf2 Pathway Activation
-
Cell Treatment:
-
Western Blotting for Nrf2 and Downstream Targets:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HMOX1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands. An increase in the protein levels of Nrf2, HMOX1, and NQO1 is indicative of Nrf2 pathway activation.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for NFE2L2 (Nrf2), HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression levels to confirm transcriptional activation of the Nrf2 pathway.
-
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay:
-
Transfect SH-SY5Y cells with a luciferase reporter plasmid containing ARE sequences.
-
Treat the transfected cells with this compound.
-
Measure luciferase activity to quantify the activation of the Nrf2 pathway. An increase in luciferase activity indicates ARE-mediated gene transcription.[6]
-
Concluding Remarks
This compound presents a promising therapeutic strategy for neuroprotection by targeting the PGK1/Keap1/Nrf2 axis. The protocols and data provided herein offer a solid foundation for researchers to investigate further the potential of this compound in various models of neurodegenerative diseases. It is crucial to include appropriate controls in all experiments and to optimize treatment conditions for specific experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
- 7. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f5 | Aging [aging-us.com]
Application Notes and Protocols: Assessing the Inhibitory Effect of CBR-470-1 on Phosphoglycerate Kinase 1 (PGK1) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory effect of CBR-470-1 on the enzymatic activity of phosphoglycerate kinase 1 (PGK1). This compound is a known inhibitor of PGK1, a key enzyme in the glycolytic pathway.[1][2][3] By inhibiting PGK1, this compound modulates cellular metabolism and activates the Keap1-Nrf2 signaling pathway, offering therapeutic potential in various disease models.[4][5][6] This document outlines the materials, experimental procedures, and data analysis methods required to characterize the inhibitory potency of this compound on PGK1.
Introduction to this compound and PGK1
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in glycolysis, where it catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, generating 3-phosphoglycerate (B1209933) (3-PG) and ATP.[7][8] This reaction is a critical step for energy production in the cell. Aberrant PGK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[7][9][10]
This compound is a small molecule inhibitor of PGK1.[1][2][3] Its mechanism of action involves the non-covalent inhibition of PGK1, leading to the accumulation of upstream glycolytic metabolites.[4] This metabolic shift triggers the modification and dimerization of Keap1, a negative regulator of the transcription factor Nrf2.[2][4] Consequently, Nrf2 is stabilized and translocates to the nucleus, where it activates the expression of antioxidant and cytoprotective genes.[4][5]
Key Experimental Protocols
In Vitro PGK1 Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure PGK1 activity by coupling it to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The oxidation of NADH to NAD+ by GAPDH is monitored by the decrease in absorbance at 340 nm, which is proportional to the PGK1 activity.[8][11][12]
Materials:
-
Recombinant human PGK1 enzyme
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
3-Phosphoglycerate (3-PG)
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 100 mM Triethanolamine (TEA), pH 7.6, 5 mM MgSO4, 1 mM EDTA, 2 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, 3-PG, ATP, and NADH at final concentrations of 5 mM, 1 mM, and 0.2 mM, respectively.
-
Prepare Enzyme Mix: In a separate tube, prepare an enzyme mix containing Assay Buffer, GAPDH (final concentration 10 U/mL), and PGK1 (final concentration to be determined empirically, e.g., 50 ng/mL).
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup:
-
Add 50 µL of the Reagent Mix to each well of the 96-well plate.
-
Add 25 µL of the this compound dilution or vehicle control (Assay Buffer with the same DMSO concentration) to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the Enzyme Mix to each well to start the reaction.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
IMR32 or SH-SY5Y cells[4]
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Western blot reagents and antibodies against PGK1 and a loading control (e.g., GAPDH or β-actin)
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-4 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatants containing the soluble proteins. Analyze the levels of soluble PGK1 and the loading control by Western blotting.
-
Data Analysis:
-
Quantify the band intensities for PGK1 at each temperature for both treated and untreated samples.
-
Generate melting curves by plotting the percentage of soluble PGK1 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation
Table 1: In Vitro Inhibition of PGK1 by this compound
| This compound Conc. (µM) | Rate of NADH Consumption (ΔA340/min) | % Inhibition |
| 0 (Vehicle) | 0.150 | 0 |
| 0.1 | 0.135 | 10 |
| 1 | 0.080 | 46.7 |
| 10 | 0.025 | 83.3 |
| 100 | 0.005 | 96.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Cellular Thermal Shift Assay (CETSA) Data Summary
| Treatment | Melting Temperature (Tm) of PGK1 (°C) |
| Vehicle (DMSO) | 55.2 |
| This compound (10 µM) | 58.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A higher Tm indicates stabilization of PGK1 by this compound.
Mandatory Visualizations
Caption: Experimental workflows for in vitro and cellular assessment of this compound's effect on PGK1.
Caption: Signaling pathway of this compound-mediated Nrf2 activation via PGK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]
- 9. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Dose-Response of CBR-470-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a small molecule identified as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1] In addition to its role in cellular metabolism, PGK1 is implicated in various biological processes, including angiogenesis, autophagy, and DNA repair, and its overexpression is often correlated with poor prognosis in several cancer types, such as breast, liver, and pancreatic cancer. This compound also functions as a non-covalent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. It achieves this by inhibiting PGK1, which leads to the accumulation of the reactive metabolite methylglyoxal (B44143) that subsequently modifies KEAP1, promoting Nrf2 accumulation and the transcription of cytoprotective genes.[1]
While the mechanistic actions of this compound have been explored, comprehensive data regarding its dose-dependent cytotoxic or antiproliferative effects across a broad range of cancer cell lines are not widely published. One study noted that the effects of PGK1 inhibitors like this compound on cancer cells require further experimental evaluation.[1]
These application notes provide a detailed protocol for determining the dose-response curve and associated IC50 values of this compound in various cancer cell lines. The presented data table is for illustrative purposes only, modeled on findings for other PGK1 inhibitors, to guide data presentation.
Mechanism of Action: this compound Signaling Pathway
This compound inhibits the glycolytic enzyme PGK1. This inhibition leads to an accumulation of upstream metabolites, including the reactive metabolite methylglyoxal (MGO). MGO covalently modifies KEAP1, the primary negative regulator of NRF2. This modification disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-driven genes, leading to a cytoprotective response.
Data Presentation
Effective evaluation of a compound's potency requires the systematic determination of its half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines. The data should be organized to facilitate easy comparison of sensitivities.
Table 1: Illustrative Dose-Response Data for a PGK1 Inhibitor in Cancer Cell Lines
Note: The following data are hypothetical and for illustrative purposes only. They are based on the structure of reported data for the PGK1 inhibitor NG52 and do not represent actual experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| U87 | Glioblastoma | 7.8 ± 1.1 |
| U251 | Glioblastoma | 5.2 ± 0.2 |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| Panc-1 | Pancreatic Cancer | Data not available |
Experimental Protocols
This section provides a detailed protocol for determining the dose-response curve of this compound in a panel of cancer cell lines using a colorimetric cell viability assay, such as the MTT or CCK-8 assay.
Experimental Workflow
The overall workflow involves preparing the compound, seeding the cells, treating them with a range of concentrations, incubating for a set period, performing the viability assay, and finally, analyzing the data to generate a dose-response curve and calculate the IC50 value.
Protocol 1: Cell Viability and Dose-Response Determination (MTT Assay)
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell lines of interest (e.g., U87, MCF-7, A549)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 104 to 1 x 105 cells/mL, depending on the cell line's growth rate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells per well).
-
Include wells for "vehicle control" (cells treated with DMSO equivalent) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in complete medium. A typical final concentration range for testing might be 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis:
-
Blank Correction: Subtract the average absorbance of the "blank" wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the drug concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) with statistical software (such as GraphPad Prism or R) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Conclusion
The protocols outlined provide a robust framework for characterizing the dose-response of this compound in cancer cell lines. By inhibiting PGK1, a key enzyme in the highly active glycolytic pathway of many tumors, this compound presents a compelling target for anti-cancer drug development. Systematic evaluation of its cytotoxic and antiproliferative effects across a diverse panel of cancer cell lines is a critical next step in validating its therapeutic potential.
References
Application Notes and Protocols for In Vivo Administration of CBR-470-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1] Beyond its role in cellular metabolism, PGK1 is implicated in various pathological processes, including cancer. This compound also functions as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1] This dual mechanism of action makes this compound a compound of interest for therapeutic development in oncology and other diseases.
These application notes provide a summary of the known mechanism of action of this compound, protocols for its in vivo administration in mouse models based on available data for a structurally related analog, and general guidelines for formulation.
Disclaimer: Publicly available literature does not currently contain in vivo efficacy data for this compound in cancer mouse models. The administration protocols provided are based on studies with a similar compound and general formulation guidelines. Researchers should perform their own dose-finding and toxicity studies for their specific mouse model and experimental goals.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
PGK1 Inhibition: As an inhibitor of PGK1, this compound disrupts the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a critical ATP-generating step in glycolysis. This can lead to a reduction in cellular energy supply and potentially inhibit the proliferation of highly glycolytic cells, such as cancer cells.
-
Nrf2 Activation: this compound is a non-covalent activator of the Nrf2 pathway. It promotes the accumulation of reactive metabolites that can modify Keap1, the primary negative regulator of Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
In Vivo Administration Protocols
While specific in vivo efficacy data for this compound in cancer models is not yet published, a study utilizing a structurally similar analog, CBR-470-2, in a mouse model of UV-induced skin damage provides a valuable reference for oral administration.
Reference Protocol (Oral Gavage) for CBR-470-2
| Parameter | Recommendation |
| Compound | CBR-470-2 (glycine-substituted analog of this compound) |
| Mouse Strain | Balb/C |
| Dosage | 50 mg/kg |
| Administration Route | Oral gavage (P.O.) |
| Frequency | Twice daily (BID) |
| Vehicle | Not specified in the publication. See formulation protocols below. |
General Formulation Protocols for In Vivo Administration
The following are general-purpose formulations that can be adapted for the administration of hydrophobic compounds like this compound in mice. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo use.
Table 1: Formulation Options for Oral Administration
| Formulation | Components | Preparation |
| Option 1: Corn Oil | This compound, DMSO, Corn Oil | Dissolve this compound in a minimal amount of DMSO (e.g., 10% of final volume). Add corn oil to the final volume and mix thoroughly. |
| Option 2: PEG-based | This compound, DMSO, PEG300, Tween-80, Saline | Dissolve this compound in DMSO. Add PEG300 and Tween-80 and mix. Finally, add saline to the desired volume and vortex. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| Option 3: SBE-β-CD | This compound, DMSO, 20% SBE-β-CD in Saline | Dissolve this compound in a small volume of DMSO. Add the 20% SBE-β-CD in saline to the final volume and mix until the solution is clear. |
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Quantitative Data
As of the latest literature review, there is no publicly available quantitative data on the in vivo efficacy of this compound in mouse cancer models. Researchers are encouraged to establish baseline efficacy and toxicity data through their own studies. The tables below are provided as templates for data presentation.
Table 2: Template for In Vivo Efficacy Data
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ||
| This compound (X mg/kg) | |||
| Positive Control |
Table 3: Template for Pharmacodynamic Biomarker Analysis
| Treatment Group | Biomarker 1 (e.g., p-Nrf2) Level ± SEM | Biomarker 2 (e.g., PGK1 activity) Level ± SEM |
| Vehicle Control | ||
| This compound (X mg/kg) |
Conclusion
This compound is a promising preclinical compound with a dual mechanism of action targeting both cellular metabolism and oxidative stress response. While in vivo efficacy data in cancer models is currently lacking in the public domain, the information provided in these application notes offers a starting point for researchers to design and conduct their own in vivo studies. Careful consideration of formulation, dose, and administration schedule will be critical for elucidating the therapeutic potential of this compound.
References
Application Notes and Protocols for CBR-470-1 in Inducing Antioxidant Response Element (ARE) Reporter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a potent, non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] It functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[2][3] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (B44143), which subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[2][4] Modification of KEAP1 disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence in the promoter region of numerous cytoprotective genes, thereby initiating their transcription.[4][5] These application notes provide a detailed protocol for utilizing this compound to induce ARE reporter activity in a cell-based assay, a critical tool for studying oxidative stress and identifying novel Nrf2 activators.
Mechanism of Action of this compound in Nrf2/ARE Pathway Activation
This compound activates the Nrf2 pathway through an indirect mechanism. By inhibiting PGK1, it perturbs glycolysis, leading to an increase in the intracellular concentration of methylglyoxal (MGO).[2] MGO, a reactive dicarbonyl species, covalently modifies specific cysteine residues on KEAP1, inducing its dimerization and impairing its ability to target Nrf2 for ubiquitination and proteasomal degradation.[2][4] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to ARE sequences, driving the expression of a battery of antioxidant and detoxification genes.[4][5]
Caption: Mechanism of this compound induced Nrf2/ARE pathway activation.
Quantitative Data
The potency of this compound in inducing ARE-dependent gene expression has been quantified using ARE-luciferase (ARE-LUC) reporter assays. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 | IMR-32 | 962 nM | [2] |
| Concentration Range for ARE-LUC Assay | IMR-32 | 0.01 - 10 µM | [2] |
| Effective Concentration for Nrf2 Signaling Activation | SH-SY5Y | 10 µM | [2] |
Experimental Protocols
ARE-Luciferase Reporter Assay
This protocol describes the steps to measure the induction of ARE-dependent luciferase reporter activity in a human neuroblastoma cell line (e.g., IMR-32 or SH-SY5Y) upon treatment with this compound.
Materials:
-
Cell Line: IMR-32 (ATCC® CCL-127™) or SH-SY5Y (ATCC® CRL-2266™)
-
ARE Reporter Construct: A plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple ARE consensus sequences.
-
Control Reporter Construct: A plasmid constitutively expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Culture Medium: For IMR-32: RPMI 1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. For SH-SY5Y: DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).
-
This compound: Solubilized in DMSO to prepare a stock solution (e.g., 10 mM).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed the cells into a 96-well white, clear-bottom plate at a density of approximately 3.5 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect the ARE reporter construct and the control reporter construct.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.
-
After 24 hours of transfection, carefully remove the medium containing the transfection complexes and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Incubate the plate for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System, first measure the Firefly luciferase activity, then add the quenching reagent and measure the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the average normalized luciferase activity of the vehicle control wells.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolomics Analysis of Cells Treated with CBR-470-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
CBR-470-1 is a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[1][2][3] Inhibition of PGK1 by this compound disrupts cellular energy metabolism, leading to the accumulation of upstream glycolytic intermediates.[4] This metabolic shift has been shown to induce a protective cellular stress response through the activation of the Nrf2 signaling pathway.[1][2][3] Specifically, the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO) as a consequence of PGK1 inhibition leads to the modification of Keap1, the primary negative regulator of Nrf2.[5] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[4][5]
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, serves as a powerful tool to elucidate the mechanism of action of drug candidates like this compound. By quantifying the dynamic changes in the cellular metabolome upon treatment, researchers can gain a comprehensive understanding of the compound's effects on specific metabolic pathways. These application notes provide detailed protocols for the metabolomic analysis of cultured cells treated with this compound, from cell culture and treatment to metabolite extraction and analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Quantitative Metabolomic Changes
Treatment of cells with this compound induces significant and rapid alterations in the levels of central carbon metabolites. The following tables summarize the expected quantitative changes in glycolytic intermediates in a human cell line (e.g., IMR-32 neuroblastoma cells) following treatment with this compound, based on targeted metabolomic profiling.
Table 1: Relative Abundance of Glycolytic Intermediates Following this compound Treatment.
| Metabolite | Time Point 1 (e.g., 1 hour) | Time Point 2 (e.g., 4 hours) |
| Glucose-6-phosphate | ↑ (Slight Increase) | ↑ (Moderate Increase) |
| Fructose-6-phosphate | ↑ (Slight Increase) | ↑ (Moderate Increase) |
| Fructose-1,6-bisphosphate | ↑ (Significant Increase) | ↑↑ (Strong Increase) |
| Dihydroxyacetone phosphate (B84403) (DHAP) | ↑ (Significant Increase) | ↑↑ (Strong Increase) |
| Glyceraldehyde-3-phosphate (G3P) | ↑ (Significant Increase) | ↑↑ (Strong Increase) |
| 1,3-Bisphosphoglycerate (1,3-BPG) | ↑↑ (Strong Increase) | ↑↑↑ (Very Strong Increase) |
| 3-Phosphoglycerate (3-PG) | ↓ (Significant Decrease) | ↓↓ (Strong Decrease) |
| 2-Phosphoglycerate (2-PG) | ↓ (Significant Decrease) | ↓↓ (Strong Decrease) |
| Phosphoenolpyruvate (PEP) | ↓ (Moderate Decrease) | ↓↓ (Strong Decrease) |
| Pyruvate | ↓ (Slight Decrease) | ↓ (Moderate Decrease) |
| Lactate | ↓ (Moderate Decrease) | ↓↓ (Strong Decrease) |
Note: The magnitude of change is represented by arrows (↑ for increase, ↓ for decrease). The number of arrows indicates the relative strength of the change. This table is a representative summary based on published findings; actual fold changes may vary depending on the cell line, concentration of this compound, and treatment duration.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing adherent mammalian cells and treating them with this compound for metabolomics analysis.
Materials:
-
Adherent mammalian cell line (e.g., IMR-32, SH-SY5Y, HEK293T)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well or 10 cm plates)
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting. Allow the cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution. Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the medium containing this compound or the vehicle control to the respective plates.
-
Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol details the steps for quenching metabolic activity and extracting intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated at 4°C)
Procedure:
-
Quenching: At the end of the treatment period, remove the culture plates from the incubator and immediately place them on ice.
-
Medium Removal and Washing: Aspirate the culture medium. Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the wash solution completely.
-
Metabolic Arrest: Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).
-
Cell Lysis and Harvesting: Place the plates on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction of metabolites. Scrape the cells from the plate surface using a cell scraper.
-
Collection and Centrifugation: Transfer the cell lysate (methanol-cell mixture) to pre-chilled 1.5 mL microcentrifuge tubes. Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to new pre-chilled microcentrifuge tubes. Be careful not to disturb the pellet.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS Analysis of Polar Metabolites
This protocol provides a general workflow for the analysis of extracted polar metabolites using LC-MS.
Materials:
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Autosampler vials
Procedure:
-
Sample Preparation: Thaw the metabolite extracts on ice. Centrifuge the samples again at maximum speed for 10 minutes at 4°C to pellet any remaining debris. Transfer the supernatant to autosampler vials.
-
LC Separation: Inject the sample onto the HILIC column. Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous phase.
-
MS Detection: Analyze the eluting metabolites using the mass spectrometer in both positive and negative ionization modes to cover a wider range of compounds. Acquire data in full scan mode. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Analysis: Process the raw LC-MS data using appropriate software to identify and quantify the metabolites. This typically involves peak picking, retention time alignment, and integration. Compare the peak areas or intensities of metabolites in the this compound treated samples to the vehicle-treated controls to determine relative changes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for metabolomics analysis.
References
- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. A novel inhibitor of PGK1 suppresses the aerobic glycolysis and proliferation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CBR-470-1 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a potent and selective inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. Beyond its role in cellular metabolism, this compound has emerged as a significant modulator of intracellular signaling pathways, most notably as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] The activation of Nrf2, a master regulator of antioxidant and anti-inflammatory responses, positions this compound as a promising tool for investigating and potentially mitigating neuroinflammatory processes.[3][4][5][6]
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and acute brain injuries. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[7][8] The ability of this compound to upregulate the Nrf2 signaling cascade provides a compelling rationale for its application in studies aimed at dampening these detrimental inflammatory responses in the central nervous system.[1][9]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, detailed experimental protocols for both in vitro and in vivo models, and a summary of expected quantitative outcomes.
Mechanism of Action: PGK1 Inhibition and Nrf2 Activation
This compound exerts its biological effects through a dual mechanism. Primarily, it inhibits the enzymatic activity of PGK1.[1][2] This inhibition leads to the accumulation of upstream glycolytic metabolites, including methylglyoxal (B44143) (MGO). MGO is a reactive metabolite that can covalently modify proteins. One of its key targets is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.
Under normal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The modification of KEAP1 by MGO disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and anti-inflammatory genes.[6] This Nrf2-mediated transcriptional program is central to the anti-inflammatory effects observed with this compound.[1][9]
Figure 1: Signaling pathway of this compound in neuroinflammation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and the broader impact of PGK1 inhibition and Nrf2 activation on key markers of neuroinflammation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| ARE-LUC Reporter Activity (EC₅₀) | IMR32 | 962 nM | Activation of Nrf2 pathway | [11] |
| Nrf2 Protein Accumulation | IMR32 | 0.5-20 µM | Dose and time-dependent increase | [11] |
| Nrf2 Target Gene Expression (NQO1, HMOX1) | IMR32, SH-SY5Y | 5-10 µM | Increased mRNA and protein levels | [2][11] |
| MPP+-induced Oxidative Injury | SH-SY5Y | 10 µM | Inhibition | [10][11] |
Table 2: Effect of PGK1 Inhibition/Nrf2 Activation on Pro-inflammatory Cytokines (In Vitro LPS-Stimulated Microglia Models)
| Compound/Condition | Cell Type | Treatment | TNF-α Production | IL-1β Production | IL-6 Production | Reference |
| Nrf2 Activation (general) | BV-2 Microglia | LPS | ↓ | ↓ | ↓ | [1][4] |
| Linalool (Nrf2 activator) | BV-2 Microglia | LPS | ↓ | ↓ | Not specified | [5] |
| Troxerutin (Nrf2 activator) | BV-2 Microglia | LPS | ↓ | ↓ | ↓ | [4] |
| PGK1 Silencing | HAPI Microglial Cells | OGD/R | ↓ | ↓ | ↓ | [12] |
Note: Direct quantitative data for this compound on LPS-induced cytokine production in microglia is not yet widely published. The data presented for other Nrf2 activators and PGK1 silencing serves as a proxy for the expected effects.
Table 3: In Vivo Effects of PGK1 Inhibition in Neuroinflammation Models
| Model | Animal | Compound/Treatment | Key Inflammatory Markers | Outcome | Reference |
| Cerebral Ischemia-Reperfusion Injury | Rat | This compound | Inflammatory Factors | Reduced release of inflammatory factors | [9] |
| Cerebral Ischemia-Reperfusion Injury | Rat | PGK1 Silencing | iNOS, IL-1β, TNF-α, IL-6 | Decreased M1 polarization and inflammation | [12][13] |
| LPS-induced Neuroinflammation | Mouse | MG53 (modulator of TLR4/NF-κB) | Iba-1, IL-1β, IL-6 | Decreased microglial activation and cytokine levels | [14] |
Note: Specific dosages and detailed protocols for this compound in LPS-induced systemic neuroinflammation models are not yet established in published literature. The provided data from a cerebral ischemia model and other related models can guide experimental design.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation
This protocol describes a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for western blotting) and allow them to adhere overnight.
2. Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat microglia with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control group.
3. Assessment of Neuroinflammation:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe for key inflammatory and Nrf2 pathway proteins, such as iNOS, COX-2, phospho-NF-κB p65, Nrf2, and HO-1. Use a loading control like β-actin or GAPDH for normalization.
-
-
Immunofluorescence Staining:
-
Fix the cells and permeabilize them.
-
Stain for markers of microglial activation, such as Iba1 and CD68, and for the nuclear translocation of Nrf2.
-
Visualize using a fluorescence microscope.
-
Figure 2: In vitro experimental workflow for this compound.
In Vivo Protocol: LPS-Induced Systemic Neuroinflammation Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.[15][16]
1. Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Treatment:
-
Prepare this compound for intraperitoneal (i.p.) injection. A formulation of a related compound involved dissolving it in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle to the control group. The optimal dose should be determined in preliminary studies.
-
One hour after this compound administration, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25-1 mg/kg).[14]
3. Assessment of Neuroinflammation (24 hours post-LPS injection):
-
Behavioral Tests:
-
Assess sickness behavior and cognitive function using tests such as the open field test, Morris water maze, or passive avoidance test.[16]
-
-
Tissue Collection:
-
Anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with ice-cold saline, followed by 4% paraformaldehyde for immunohistochemistry or collect fresh brain tissue for biochemical analyses.
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum and brain homogenates (hippocampus and cortex).
-
-
Immunohistochemistry:
-
Prepare brain sections and stain for microglial activation (Iba1) and astrogliosis (GFAP).
-
Quantify the number and morphology of activated glial cells.
-
-
Western Blot Analysis:
-
Analyze the expression of inflammatory markers (iNOS, COX-2) and Nrf2 pathway proteins in brain tissue homogenates.
-
Figure 3: In vivo experimental workflow for this compound.
Conclusion
This compound represents a valuable pharmacological tool for the study of neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of PGK1 and subsequent activation of the Nrf2 pathway, provides a clear molecular basis for its anti-inflammatory effects. The protocols outlined in these application notes offer a starting point for researchers to investigate the therapeutic potential of this compound in various models of neuroinflammation. Further studies are warranted to establish optimal dosing and treatment regimens and to fully elucidate the downstream effects of this compound on glial cell function and neuronal survival in the context of neuroinflammatory diseases.
References
- 1. Transcription factor Nrf2 suppresses LPS-induced hyperactivation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulated Phosphoglycerate Kinase 1 Attenuates Cerebral Ischemia-Reperfusion Injury by Reversing Neuroinflammation and Oxidative Stress through the Nuclear Factor Erythroid 2 Related Factor 2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Role of PGK1 in Promoting Ischemia/Reperfusion Injury-Induced Microglial M1 Polarization and Inflammation by Regulating Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of PGK1 in Promoting Ischemia/Reperfusion Injury-Induced Microglial M1 Polarization and Inflammation by Regulating Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG53 attenuates lipopolysaccharide-induced neurotoxicity and neuroinflammation via inhibiting TLR4/NF-κB pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CBR-470-1 and Nrf2 Activation
Welcome to the technical support center for researchers utilizing CBR-470-1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly when expected Nrf2 activation is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it lead to Nrf2 activation?
A1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its mechanism for activating the Nrf2 pathway is indirect. By inhibiting PGK1, this compound causes the accumulation of reactive metabolites, specifically methylglyoxal (B44143) (MGO).[1] MGO then covalently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2. This modification, along with KEAP1 dimerization, disrupts the KEAP1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2.[1] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate the transcription of its target genes via the Antioxidant Response Element (ARE).[4][5]
Troubleshooting Guide: No Observed Nrf2 Activation
Q2: I am not observing the expected Nrf2 activation after treating my cells with this compound. What are the most common reasons for this?
A2: This is a common issue that can be resolved by systematically evaluating several aspects of the experimental setup. The lack of response can typically be traced to one of three areas: the compound itself, the biological system (cells), or the specific assay being used to measure activation.
Section 1: Compound Integrity and Handling
Problem: The this compound being used may be inactive due to improper storage, handling, or dissolution.
-
Solubility: this compound is soluble up to 100 mM in DMSO and 20 mM in ethanol.[1] It is insoluble in water.[2] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
-
Storage: The compound should be stored as a powder at -20°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[2][3]
-
Purity: Verify the purity of your compound batch (typically ≥98%).[1]
Section 2: Experimental Design and Cell-Specific Factors
Problem: The cell line, treatment conditions, or overall experimental design may not be optimized.
-
Cell Line Sensitivity: While this compound has shown activity in cell lines like IMR32, SH-SY5Y, and HEK293T, sensitivity can vary.[6] Your chosen cell line may have high basal Nrf2 activity or a less responsive glycolytic pathway, masking the effect.
-
Dose and Time Dependence: Nrf2 accumulation is both dose- and time-dependent.[3][6] If the concentration is too low or the incubation time is too short, you may not see a response. Refer to the table below for recommended starting points.
-
Positive Controls: Always include a well-characterized Nrf2 activator as a positive control. Tert-butylhydroquinone (tBHQ) or Sulforaphane (SFN) are commonly used and can confirm that your cell system and assay are capable of producing a positive Nrf2 response.[7]
-
Nrf2 Protein Turnover: Nrf2 has a very short half-life under basal conditions due to rapid degradation.[8] For some assays, especially Western blotting, it can be difficult to detect the change in total protein levels without first treating cells with a proteasome inhibitor like MG-132 to allow the stabilized protein to accumulate.[9][10]
| Parameter | Cell Line | Concentration / EC50 | Treatment Time | Observed Effect | Reference |
| EC50 | IMR32 | ~1 µM (962 nM) | 24 h | ARE-Luciferase Reporter Activation | [3][6] |
| Effective Dose | IMR32 | 0.5 - 20 µM | 1 - 24 h | Dose- and time-dependent Nrf2 protein accumulation | [3] |
| Effective Dose | SH-SY5Y | 10 µM | 4 h | Activation of Nrf2 signaling cascade | [3][10] |
| Effective Dose | HEK293T | Not specified | Not specified | Induced Nrf2 protein stabilization and target gene expression | [6] |
Section 3: Assay-Specific Troubleshooting
Problem: The method used to measure Nrf2 activation may lack sensitivity or have technical issues.
-
Western Blotting:
-
Low Signal: Nrf2 is a low-abundance protein. Ensure you are loading sufficient total protein (30-50 µg). As mentioned, pre-treatment with a proteasome inhibitor (e.g., MG-132) can greatly enhance signal.[10]
-
Antibody Issues: Verify that your primary antibody is validated for the application. Titrate the antibody to find the optimal concentration.[11] Use positive control lysates from cells treated with tBHQ or SFN to confirm antibody performance.[7]
-
-
qRT-PCR for Target Genes (e.g., NQO1, HMOX1):
-
ARE-Luciferase Reporter Assays:
-
Low Signal: This can be due to low transfection efficiency. Optimize your transfection protocol.[7] Also, ensure the promoter driving luciferase expression is sufficiently strong.[12]
-
High Background: Some cell lines have high basal Nrf2 activity.[7] Always normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[7]
-
Signal Interference: Some compounds can directly inhibit the luciferase enzyme.[12] While this is less likely for this compound, it's a possibility to consider when troubleshooting reporter assays in general.
-
Detailed Experimental Protocols
Protocol 1: Western Blotting for Nrf2 Accumulation
This protocol is designed to detect the accumulation of total Nrf2 protein in response to this compound treatment.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in 6-well plates and grow to 80-90% confluency.
-
Treatment:
-
Optional: For enhanced signal, pre-treat cells with a proteasome inhibitor such as MG-132 (10 µM) for 2-4 hours.
-
Treat cells with vehicle control (DMSO) or this compound at desired concentrations (e.g., 1, 5, 10 µM) for 4-8 hours. Include a positive control (e.g., 10 µM tBHQ).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an 8-10% polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against Nrf2 (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe for a loading control (e.g., β-actin or Tubulin).
Protocol 2: qRT-PCR for Nrf2 Target Gene Expression (NQO1, HMOX1)
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Treat with vehicle, this compound (e.g., 10 µM), or positive control for a longer duration suitable for transcription (e.g., 8-24 hours).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for your gene of interest (NQO1, HMOX1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol 3: ARE-Luciferase Reporter Assay
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 24- or 96-well white, clear-bottom plate.
-
Transfection:
-
Co-transfect cells with an ARE-Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Treatment: Replace the medium with fresh medium containing vehicle, this compound, or a positive control. Incubate for 18-24 hours.
-
Cell Lysis and Measurement:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to get a normalized ratio. Express the data as fold change over the vehicle-treated control.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 10. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting CBR-470-1 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CBR-470-1, a known inhibitor of phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nrf2 pathway.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is insoluble in water.[2] For aqueous-based assays, it is standard practice to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium.
Q2: My this compound precipitated after diluting my DMSO stock into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
-
Utilize Co-solvents or Surfactants: For in vivo or challenging in vitro systems, consider using formulations that include co-solvents like PEG300 or surfactants like Tween-80 to improve solubility.[1]
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound's structure doesn't suggest significant pH-dependent solubility, slight adjustments to your buffer's pH may be worth exploring.[4]
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, gentle heating and sonication can be effective for dissolving this compound, especially if precipitation occurs during preparation.[1][4] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and use short bursts of sonication to avoid potential degradation of the compound.[4]
Q4: How should I store this compound stock solutions?
A4: To ensure the stability and integrity of this compound, stock solutions should be stored under the following conditions:
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation and affect the compound's activity.[2]
-
Since DMSO is hygroscopic (absorbs moisture), ensure that the vial is tightly sealed to prevent the absorption of water, which can reduce solubility over time.[3]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 199.5 | 73 | [2] |
| DMSO | 100 | 36.59 | |
| Ethanol | 20 | 7.32 | |
| Water | Insoluble | Insoluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 13.67 | ≥ 5 | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 13.67 | ≥ 5 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 13.67 | ≥ 5 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 273.31 µL of DMSO to 1 mg of this compound (MW: 365.89 g/mol ).
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Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or sonicate in short bursts until the compound is fully dissolved.[4]
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your experimental buffer.
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Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
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Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution to create a range of concentrations.
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Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
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Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any precipitation or turbidity. The highest concentration that remains clear is the approximate kinetic solubility in that buffer.
Visualizations
This compound Signaling Pathway
This compound inhibits the glycolytic enzyme PGK1.[2] This inhibition leads to the accumulation of reactive metabolites, such as methylglyoxal (B44143) (MGO), which in turn modify and cause the dimerization of KEAP1. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[5]
Caption: this compound inhibits PGK1, leading to Nrf2 activation.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: A step-by-step guide for resolving this compound precipitation.
References
unexpected off-target effects of CBR-470-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CBR-470-1. The information below addresses specific issues that may be encountered during experiments, with a focus on unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a PGK1 inhibitor, but I'm observing strong activation of the Nrf2 antioxidant pathway. Is this an expected off-target effect?
A1: This is an expected, on-target, downstream effect of this compound's primary mechanism of action. While it may seem unexpected for a glycolysis inhibitor to activate a major antioxidant pathway, the two are directly linked. This compound inhibits the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1][2][3] This inhibition leads to the accumulation of an upstream reactive metabolite, methylglyoxal (B44143) (MGO).[4] MGO then covalently modifies cysteine and arginine residues on KEAP1, the negative regulator of Nrf2.[5] This modification leads to KEAP1 dimerization and disrupts the KEAP1-Nrf2 complex, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of its target genes, such as NQO1 and HMOX1.[1][5]
Therefore, the activation of the Nrf2 pathway is not a classical off-target effect (i.e., this compound binding to another protein), but rather a direct consequence of inhibiting PGK1.
Troubleshooting Unexpected Nrf2 Activation
If you are observing Nrf2 activation and want to confirm it is mediated by the canonical this compound pathway, consider the following experimental workflow:
Caption: Workflow for troubleshooting unexpected Nrf2 activation.
Q2: Beyond Nrf2 activation, what other potential unexpected or off-target effects should I be aware of when using this compound?
A2: The mechanism of this compound, involving the inhibition of a key metabolic enzyme and the production of a reactive metabolite, can lead to broader cellular consequences that might be considered unexpected off-target effects. These are primarily driven by the roles of PGK1 and the reactivity of methylglyoxal (MGO).
Potential Broader Effects of this compound:
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Alterations in Inflammatory Signaling: PGK1 inhibition and subsequent Nrf2 activation have been shown to regulate the production of inflammatory cytokines. For instance, a different PGK1 inhibitor was found to suppress IL-1β and IL-6 production in macrophages. Depending on your experimental system, you might observe unexpected changes in inflammatory responses.
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Consequences of Methylglyoxal (MGO) Accumulation: MGO is a reactive dicarbonyl species that can modify not only KEAP1 but also other proteins, lipids, and DNA, forming advanced glycation end products (AGEs). This can lead to:
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Protein Misfolding and Unfolded Protein Response (UPR): Widespread protein glycation can induce cellular stress and activate the UPR.
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Interaction with other signaling pathways: In HepG2 cells, MGO has been shown to induce a Warburg-like effect and increase the expression of HIF-1α.
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Genotoxicity: MGO can form adducts with DNA, which may have implications for genome stability with long-term exposure.
-
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Impact on Non-Glycolytic Functions of PGK1: PGK1 is a multifunctional protein with roles beyond metabolism, including involvement in angiogenesis, autophagy, and DNA repair. Inhibiting PGK1 could therefore have unforeseen consequences on these processes in your specific cell or animal model.
The following diagram illustrates the relationship between this compound's primary mechanism and these potential broader effects:
Caption: Potential off-target effects of this compound.
Data Presentation
The following tables summarize quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| IMR32 | ARE-LUC Reporter | EC50 | 962 nM | [1] |
| IMR32 | Nrf2 Protein Accumulation | Concentration | 0.5 - 20 µM | [1] |
| SH-SY5Y | Nrf2 Signaling Activation | Concentration | 10 µM | [1] |
| SH-SY5Y | Inhibition of MPP+-induced injury | Concentration | 10 µM | [1] |
Table 2: Effects of this compound on Nrf2 and Target Gene Expression
| Cell Line | Treatment | Target | Observation | Reference |
| IMR32 | 0.5-20 µM this compound | Nrf2 Protein | Dose-dependent accumulation | [1] |
| IMR32 | 5 µM this compound | Nrf2 Protein | Time-dependent accumulation | [5] |
| IMR32 | 5 µM this compound | NQO1, HMOX1 mRNA & Protein | Increased levels | [5] |
| HEK293T, SH-SY5Y, HLF | This compound | NQO1, HMOX1 mRNA | Increased levels | [5] |
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Assay for Nrf2 Activation
Objective: To quantify the activation of the Nrf2 transcriptional pathway in response to this compound.
Methodology:
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Cell Culture and Transfection:
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Plate cells (e.g., IMR32 or HEK293T) in a white, clear-bottom 96-well plate.
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Transfect cells with a plasmid containing a firefly luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (pTI-ARE-LUC). Co-transfect with a Renilla luciferase plasmid for normalization.
-
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Compound Treatment:
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24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
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Luciferase Assay:
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After 24 hours of incubation with the compound, lyse the cells.
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Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
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Protocol 2: Western Blot for Nrf2 Stabilization and Target Gene Expression
Objective: To qualitatively and quantitatively assess the accumulation of Nrf2 protein and the expression of its downstream targets.
Methodology:
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Cell Culture and Treatment:
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Plate cells (e.g., IMR32, SH-SY5Y) in 6-well plates.
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Treat cells with this compound at the desired concentrations (e.g., 5 µM) for various time points (e.g., 1, 2, 4, 8 hours). Include a vehicle control.
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Protein Extraction:
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For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
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For nuclear extracts, use a nuclear/cytoplasmic fractionation kit.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
-
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-Nrf2, anti-NQO1, anti-HMOX1, anti-Lamin B1 (for nuclear fraction), and anti-β-actin or anti-GAPDH (for loading control).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities using software like ImageJ, normalizing to the loading control.
-
Caption: this compound signaling pathway leading to Nrf2 activation.
References
- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylglyoxal induces ambience for cancer promotion in HepG2 cells via Warburg effect and promotes glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CBR-470-1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for CBR-470-1 to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] By inhibiting PGK1, this compound causes the accumulation of upstream reactive metabolites, such as methylglyoxal (B44143) (MGO).[2] This leads to the modification and dimerization of Keap1, which subsequently activates the Nrf2 transcriptional program, providing cytoprotective effects against oxidative stress.[1][2][4][5]
Q2: How do I determine the optimal incubation time for this compound in my specific cell line?
A2: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound and assessing the desired downstream effect at various time points (e.g., 1, 2, 4, 8, 12, 24 hours). The optimal time will be the point at which the maximum effect is observed with minimal cytotoxicity.
Q3: What are typical starting concentrations and incubation times for this compound experiments?
A3: Based on published data, a good starting point for concentration is between 1 µM and 10 µM. Incubation times can vary significantly depending on the assay. For observing Nrf2 protein accumulation, effects can be seen as early as 1-4 hours.[1][4][6] For reporter assays or gene expression analysis, longer incubation times of up to 24 hours have been used.[1][4] For cytoprotection assays, a pre-incubation of 2 hours has been shown to be effective before inducing cellular stress.[1][7]
Q4: What are the recommended methods to measure the effect of this compound?
A4: The effect of this compound can be measured through various assays, including:
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Western Blot: To detect the accumulation of Nrf2 protein in the nucleus or whole-cell lysate.[4] This is a direct measure of the activation of the target pathway.
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qRT-PCR: To measure the mRNA levels of Nrf2-responsive genes, such as NQO1 and HMOX1.[4]
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Reporter Assays: Using a luciferase reporter construct driven by an Antioxidant Response Element (ARE) to quantify the transcriptional activity of Nrf2.[4]
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Cell Viability Assays (e.g., MTT, CCK-8): To assess the cytoprotective effects of this compound against stressors like MPP+.[5][7]
Q5: What potential issues might I encounter when optimizing incubation time? (Troubleshooting Guide)
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal duration. |
| Concentration of this compound is too low. | Increase the concentration. Perform a dose-response experiment (e.g., 0.5, 1, 5, 10, 20 µM) to find the effective concentration for your cell line.[1] | |
| Cell line is not responsive. | The PGK1-Keap1-Nrf2 pathway may not be the primary regulatory mechanism in your chosen cell line. Confirm the expression of key proteins (PGK1, Keap1, Nrf2). | |
| High cytotoxicity observed | Incubation time is too long. | Reduce the incubation time. Assess cytotoxicity at earlier time points. |
| Concentration of this compound is too high. | Lower the concentration of this compound. Determine the IC50 for cytotoxicity in your cell line. | |
| Inconsistent results | Reagent instability. | Prepare fresh stock solutions of this compound in DMSO.[2][3] Aliquot and store at -80°C for long-term storage or -20°C for short-term storage to avoid repeated freeze-thaw cycles.[1][3] |
| Experimental variability. | Ensure consistent cell seeding density, treatment conditions, and assay procedures across all experiments. |
Experimental Data Summary
The following table summarizes quantitative data from experiments with this compound, providing a reference for designing your own experiments.
Table 1: Summary of this compound In Vitro Experimental Conditions and Effects
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| IMR32 | ARE-LUC Reporter Assay | 0.01 - 10 µM | 24 h | EC50 of 962 nM for Nrf2 activation.[1] |
| IMR32 | Western Blot (Nrf2) | 0.5 - 20 µM | 1, 2, 4, 8, 24 h | Dose- and time-dependent accumulation of Nrf2 protein.[1][4] |
| IMR32 | Gene Expression Profiling | 5 µM | 24 h | Significant enrichment of Nrf2 target genes.[4] |
| SH-SY5Y | Western Blot (Nrf2) | 10 µM | 4 h | Activation of the Nrf2 signaling cascade.[1][6] |
| SH-SY5Y | Cytoprotection Assay | 10 µM | 2 h | Inhibition of MPP+-induced oxidative injury.[1] |
Detailed Experimental Protocols
Protocol 1: Time-Course Experiment using Western Blot for Nrf2 Accumulation
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Cell Seeding: Plate your cells (e.g., IMR32) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO).
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Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add RIPA lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot:
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 and a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an ECL detection system.
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Analysis: Quantify the band intensity for Nrf2 relative to the loading control at each time point to determine when the peak accumulation occurs.
Protocol 2: Cell Viability Assay to Assess Cytoprotective Effects
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Cell Seeding: Plate your cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
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Pre-treatment: Pre-treat the cells with various concentrations of this compound for a time determined by your time-course experiment (e.g., 2 hours).
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Induction of Stress: Add a cytotoxic agent (e.g., MPP+) to the wells, maintaining the this compound concentration. Include control wells with this compound alone, the cytotoxic agent alone, and vehicle control.
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Incubation: Incubate for a period sufficient to induce cell death (e.g., 48 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
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Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. This will show if this compound pre-incubation protects the cells from the cytotoxic agent.
Visual Guides
Diagram 1: Signaling Pathway of this compound
Caption: this compound inhibits PGK1, leading to Nrf2 activation.
Diagram 2: Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
- 7. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f5 | Aging [aging-us.com]
potential cytotoxicity of CBR-470-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of CBR-470-1, particularly at high concentrations. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a dual-function molecule. It is primarily known as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1] This inhibition leads to the accumulation of upstream glycolytic metabolites, including the reactive metabolite methylglyoxal (B44143) (MGO).[2] The accumulation of MGO results in the non-covalent activation of the Nrf2 signaling pathway. MGO modifies Keap1, a negative regulator of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[1][2][3]
Q2: At what concentrations is this compound typically used in vitro?
In published studies, this compound is often used in the concentration range of 0.5 µM to 20 µM to achieve its cytoprotective effects through Nrf2 activation.[1] For example, a concentration of 10 µM has been shown to protect SH-SY5Y neuronal cells from MPP+-induced cytotoxicity.[1][4] The EC50 for the activation of the Nrf2-dependent antioxidant response element (ARE) has been reported to be 962 nM in IMR32 cells.[1]
Q3: Is this compound cytotoxic at high concentrations?
While most of the available literature focuses on the cytoprotective effects of this compound at concentrations up to 20 µM, cytotoxicity at higher concentrations is a potential concern due to its mechanism of action. Direct, high-dose cytotoxicity studies on this compound are not extensively published. However, two primary mechanisms could contribute to cytotoxicity at elevated concentrations:
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Inhibition of Glycolysis: As a PGK1 inhibitor, high concentrations of this compound could lead to a significant blockade of the glycolytic pathway.[5] Since glycolysis is a major source of ATP, its severe inhibition can lead to energy depletion and subsequent cell death. This is a known strategy for targeting cancer cells, which are often highly dependent on glycolysis.[5][6]
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Dicarbonyl Stress: The accumulation of methylglyoxal (MGO) is a key step in the Nrf2 activation by this compound.[2] However, MGO is a reactive dicarbonyl species that can lead to "dicarbonyl stress."[7] If the concentration of MGO overwhelms the cellular detoxification capacity (such as the glyoxalase system), it can cause damage to proteins and DNA, increase oxidative stress, and trigger apoptosis.[7][8]
Q4: What are the signs of cytotoxicity I should look for in my experiments?
If you suspect cytotoxicity from high concentrations of this compound, you may observe:
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A significant decrease in cell viability as measured by assays like MTT, XTT, or CCK-8.
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Increased cell death, which can be quantified by LDH release assays or trypan blue exclusion.
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Morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing, or nuclear condensation.
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Induction of apoptotic markers like cleaved caspase-3.
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Increased levels of reactive oxygen species (ROS).
Troubleshooting Guide
Issue: I am observing unexpected cytotoxicity in my cell line when using this compound.
Possible Causes and Troubleshooting Steps:
-
High Concentration: The concentration of this compound you are using may be too high for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for Nrf2 activation without inducing significant cytotoxicity. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Line Sensitivity: Different cell lines have varying dependencies on glycolysis and different capacities to handle dicarbonyl stress.
-
Recommendation: If possible, test this compound in a different cell line to see if the cytotoxic effect is cell-type specific. Cells with high rates of glycolysis or lower expression of glyoxalase enzymes may be more sensitive.
-
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Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental groups and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (DMSO alone) to assess the solvent's effect.
-
-
Compound Stability: The stability of this compound in your culture medium over the course of the experiment could be a factor.
-
Recommendation: Prepare fresh stock solutions and dilute them into the medium immediately before use.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in vitro
| Concentration Range | Cell Line(s) | Observed Effect | Reference(s) |
| 0.01 - 10 µM | IMR32 | Nrf2-dependent luciferase reporter activation (EC50 = 962 nM) | [1] |
| 0.5 - 20 µM | IMR32 | Dose- and time-dependent accumulation of Nrf2 protein | [1] |
| 10 µM | SH-SY5Y | Activation of Nrf2 signaling cascade | [1] |
| 10 µM | SH-SY5Y | Inhibition of MPP+-induced oxidative injury and apoptosis | [1][4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PGK1-mediated cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methylglyoxal Induces Inflammation, Metabolic Modulation and Oxidative Stress in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing biphasic or hormetic dose-response with CBR-470-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBR-470-1, with a specific focus on addressing unexpected biphasic or hormetic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action molecule. It is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Its mechanism of Nrf2 activation is indirect and involves the inhibition of PGK1. This leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO), which then modifies and promotes the dimerization of Keap1, the primary negative regulator of Nrf2.[2] This modification prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and activation of antioxidant response element (ARE)-dependent gene expression.[4][5]
Q2: What is a biphasic or hormetic dose-response?
A biphasic or hormetic dose-response is characterized by a low-dose stimulation and a high-dose inhibition.[6][7] In the context of this compound, this might manifest as an increase in a desired effect (e.g., Nrf2 activation or cell viability) at low concentrations, followed by a decrease in that effect at higher concentrations, often below a toxic threshold. Such U-shaped or inverted U-shaped curves can be perplexing during data analysis.[6]
Q3: Is a biphasic dose-response expected for this compound?
While published data on this compound primarily shows a monophasic, saturable dose-response for Nrf2 activation, the potential for a biphasic response exists, particularly in complex biological systems.[4] The Nrf2 pathway itself is a key player in hormetic responses to various stressors.[8] Therefore, it is plausible that under certain experimental conditions, this compound could elicit a hormetic effect.
Troubleshooting Guide: Addressing Biphasic Dose-Response
Issue: My dose-response curve for this compound is showing a biphasic (hormetic) effect. What could be the cause?
A biphasic dose-response can be influenced by several factors. The following troubleshooting guide provides potential explanations and experimental steps to identify the underlying cause.
Potential Cause 1: Off-Target Effects at High Concentrations
At supra-optimal concentrations, small molecule inhibitors can engage with unintended targets, leading to confounding biological effects that may counteract the primary intended effect.
Troubleshooting Steps:
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Literature Review: Conduct a thorough search for known off-target effects of this compound or structurally similar compounds.
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Target Engagement Assays: If possible, perform assays to confirm target engagement of PGK1 at the concentrations used in your experiment.
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Dose-Response Curve Analysis: Carefully analyze the concentration range where the response begins to decline. Is it significantly higher than the reported EC50 for Nrf2 activation (approximately 962 nM in IMR32 cells)?[1]
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Structural Analogs: Test a structurally related but inactive analog of this compound to see if it produces similar effects at high concentrations.
Potential Cause 2: Cellular Toxicity
High concentrations of any compound can induce cellular stress and toxicity, which can lead to a decrease in the measured response, especially in cell-based assays.
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH, or live/dead staining) in parallel with your primary assay.
-
Correlate Data: Correlate the downturn in your dose-response curve with the onset of cytotoxicity. If the biphasic effect occurs at concentrations that are also causing significant cell death, toxicity is a likely cause.
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Shorten Exposure Time: Reduce the incubation time with this compound to see if the biphasic effect is mitigated at shorter time points.
Potential Cause 3: Negative Feedback Loops
The Nrf2 pathway is tightly regulated by numerous feedback mechanisms. It is possible that at high levels of Nrf2 activation, negative feedback loops are initiated that dampen the response.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment at a high and a low concentration of this compound to observe the dynamics of Nrf2 activation and the expression of Nrf2 target genes over time.
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Inhibitor Studies: If known inhibitors of Nrf2 negative regulators are available, they can be used to probe for the involvement of feedback mechanisms.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (ARE-LUC Reporter Assay) | IMR32 | 962 nM | [1] |
| Nrf2 Protein Accumulation | IMR32 | Dose- and time-dependent | [1][4] |
| Nrf2 Target Gene Induction (NQO1, HMOX1) | IMR32, HEK293T, SH-SY5Y, Primary Human Lung Fibroblasts | Increased mRNA and protein levels | [4] |
| Cytoprotection against MPP+ | SH-SY5Y | Observed with this compound treatment | [1] |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway.
Methodology:
-
Cell Culture: Plate cells containing an Antioxidant Response Element (ARE)-driven luciferase reporter construct in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve.
Nrf2 Western Blotting
This method is used to visualize the accumulation of Nrf2 protein.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against Nrf2, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for Biphasic Response.
Caption: Logical Flow for Investigating Biphasic Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
- 6. Collaborative Study of Thresholds for Mutagens: Hormetic Responses in Cell Proliferation Tests Using Human and Murine Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. The hormetic dose-response mechanism: Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
CBR-470-1 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBR-470-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its inhibitory action on PGK1 leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO).[2] MGO then modifies and causes the dimerization of KEAP1, which is a key negative regulator of Nrf2.[2] This ultimately results in the activation of the Nrf2 transcriptional program.[2] this compound is therefore considered a non-covalent Nrf2 activator.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions for both powder and stock solutions.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and ethanol. For detailed solubility information, please see the table below. It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[3]
Q4: I am not observing the expected Nrf2 activation in my cell line. What could be the issue?
A4: Several factors could contribute to a lack of Nrf2 activation. First, ensure that your cell line expresses the necessary components of the pathway, including PGK1, KEAP1, and Nrf2. The effects of this compound have been demonstrated in cell lines such as IMR32, HEK293T, SH-SY5Y, and primary human lung fibroblasts (HLF).[4] The activity of this compound is dependent on Nrf2, as genetic depletion of Nrf2 inhibits its effects.[4] Also, verify the concentration and incubation time used in your experiment, as this compound induces Nrf2 accumulation in a dose- and time-dependent manner.[1][4]
Q5: Are there any known factors that can interfere with the activity of this compound?
A5: Yes, co-treatment with reducing agents like reduced glutathione (B108866) (GSH) or N-acetylcysteine (NAC) has been shown to inhibit the formation of high molecular weight (HMW) KEAP1 bands, which is a downstream effect of this compound action.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Ensure that the final concentration of the solvent in your culture medium is not high enough to cause precipitation. Prepare fresh dilutions for each experiment. For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described to achieve a clear solution.[1]
-
-
Possible Cause 2: Cell Line Variability.
-
Possible Cause 3: Degradation of Biological Effect.
-
Troubleshooting Step: While information on the chemical degradation of this compound is limited, its biological effect is transient. For time-course experiments, ensure that the treatment duration is optimized. Nrf2 protein levels have been shown to accumulate in a time-dependent manner with this compound treatment.[1][4]
-
Issue 2: Difficulty in detecting downstream effects on Nrf2 target genes.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Troubleshooting Step: The induction of Nrf2 target genes such as NQO1 and HMOX1 is a downstream event that requires time. Expression profiling in IMR32 cells was performed after 24 hours of exposure to the compound.[4] Optimize the treatment time to allow for transcription and translation of these target genes.
-
-
Possible Cause 2: Assay Sensitivity.
-
Troubleshooting Step: Use a sensitive method for detecting changes in gene and protein expression, such as qRT-PCR for mRNA levels and Western blotting for protein levels. An ARE-luciferase reporter assay can also be a sensitive method to quantify Nrf2 activation.[4]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Soluble to 20 mM in ethanol | [2] | |
| Insoluble in Water | [3] | |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 1 year in solvent | [3] |
| -20°C for up to 1 month in solvent | [1][3] |
Table 2: Experimental Conditions for this compound Treatment
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| IMR32 | 0.5-20 µM | 1-24 hours | Dose- and time-dependent accumulation of Nrf2 protein | [1][4] |
| IMR32 | 5 µM | 24 hours | Enrichment of NRF2 target gene set | [4] |
| SH-SY5Y | 10 µM | 2-4 hours | Activation of Nrf2 signaling cascade | [1][6] |
| SH-SY5Y | 10 µM | 2 hours | Inhibition of MPP+-induced oxidative injury | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Nrf2 Accumulation
-
Cell Treatment: Plate IMR32 cells and grow to confluence. Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 4 hours), or with a fixed concentration (e.g., 5 µM) for various time points (e.g., 0, 1, 2, 4, 8 hours).[4]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against Nrf2 and a loading control (e.g., β-actin or Tubulin).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: Target Identification using Photo-affinity Probe (CBR-470-PAP)
-
Cell Treatment: Treat confluent IMR32 cells in 10 cm dishes with 5 µM CBR-470-PAP for 1 hour at 37°C. Include a control group with a 50-fold molar excess of this compound (250 µM) as a competitor.[4]
-
UV Crosslinking: Expose the cells to UV light (e.g., using a Stratalinker 2400) for 10 minutes to induce photocrosslinking.[4]
-
Lysis and Fractionation: Lyse the cells with RIPA buffer and fractionate the lysates using ammonium (B1175870) sulfate (B86663) precipitation in 20% increments.[4]
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Analysis: Separate the fractions by SDS-PAGE. Perform an anti-biotin Western blot to detect probe-labeled proteins and a silver stain on a parallel gel to visualize total protein.[4]
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for Nrf2 activation assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
interpreting unexpected changes in glycolysis with CBR-470-1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the effects of CBR-470-1 and encountering unexpected changes in glycolysis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected mechanism of action for this compound?
This compound is primarily known as an inhibitor of Phosphoglycerate Kinase 1 (PGK1).[1][2] PGK1 is a critical enzyme in the glycolytic pathway, responsible for the seventh step: the conversion of 1,3-bisphosphoglycerate (1,3-BPG) to 3-phosphoglycerate (B1209933) (3-PG).[3][4] This is the first ATP-generating step in glycolysis.[4] Therefore, the primary and expected effect of this compound is the inhibition of this step, leading to a decrease in ATP production from glycolysis and an accumulation of upstream glycolytic intermediates.[3]
Q2: I'm using this compound to inhibit glycolysis, but I'm observing the upregulation of antioxidant genes. Why is this happening?
This is a known, secondary effect of this compound that is directly linked to its primary function. The inhibition of PGK1 by this compound leads to the accumulation of upstream reactive metabolites, notably methylglyoxal (B44143) (MGO).[5] MGO is a reactive dicarbonyl species that can covalently modify proteins. One such target is Keap1 (Kelch-like ECH-associated protein 1). MGO modifies Keap1, leading to its dimerization and disrupting the Keap1-Nrf2 complex.[6][7] This dissociation allows the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to stabilize, accumulate in the nucleus, and activate the Antioxidant Response Element (ARE).[1][6] This results in the increased transcription of Nrf2 target genes, such as NQO1 and HMOX1, which are involved in cytoprotection and antioxidant defense.[1][6]
Q3: How should I interpret changes in my glycolysis assay readouts, such as the Extracellular Acidification Rate (ECAR), after treatment with this compound?
Inhibiting a key glycolytic enzyme like PGK1 is expected to decrease the overall glycolytic flux, which would typically result in a lower ECAR (a proxy for lactate (B86563) production). However, cellular metabolic responses can be complex.
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Initial Decrease: You should observe a dose-dependent decrease in basal glycolysis and glycolytic capacity.
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Potential for Compensation: Cells may attempt to compensate for the energy deficit by upregulating the initial steps of glycolysis. This can lead to a significant buildup of intermediates upstream of PGK1.
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Nrf2-Mediated Metabolic Reprogramming: The activation of Nrf2 can itself reprogram cellular metabolism, which might confound the direct effects of PGK1 inhibition over longer time points. Therefore, while a decrease in ECAR is the most direct expected outcome, it is crucial to measure specific metabolite levels to confirm the site of inhibition.
Q4: What are the essential experimental controls when using this compound?
To ensure robust and interpretable results, the following controls are recommended:
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Vehicle Control: A control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).[5]
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Positive Control for Glycolysis Inhibition: A compound with a different mechanism of action, such as 2-deoxyglucose (2-DG), which inhibits the first step of glycolysis (hexokinase).[6] This helps confirm that your assay system is responsive to glycolytic inhibition.
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Positive Control for Nrf2 Activation: A known Nrf2 activator, such as tert-butylhydroquinone (B1681946) (TBHQ), can be used to distinguish the Nrf2-specific effects from other metabolic changes.[6]
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Genetic Controls: If possible, using cells with shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PGK1 or Nrf2 can definitively parse the on-target effects of this compound.[6][7] For instance, the protective effects of this compound are abolished in Nrf2 knockout cells.[7]
Q5: My results with this compound are inconsistent. What are some common troubleshooting steps?
Inconsistency can arise from several factors:
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Compound Solubility: this compound is highly soluble in DMSO (up to 100 mM) but less so in aqueous media or ethanol.[5] Ensure your stock solution is fully dissolved and avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions in your final assay medium for each experiment.
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Cell Density: Glycolysis assays are highly sensitive to cell number.[8] Optimize cell density to ensure that ECAR measurements fall within the linear range of your instrument. Plate cells to achieve confluency on the day of the assay.[9]
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Assay Media: Use the recommended assay medium for your instrument (e.g., XF DMEM lacking bicarbonate for Seahorse analyzers).[10] The pH of the media must be carefully controlled and maintained at 7.4.[8] High levels of serum (FBS) can increase background noise and should be minimized (<1%).[11]
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Treatment Time: The effects of this compound on Nrf2 activation are time-dependent, with protein accumulation observed over several hours.[1][6] Short-term experiments may only reveal direct effects on glycolysis, while longer-term experiments will include the secondary Nrf2-mediated effects.
Data Summary
Table 1: this compound Compound Profile
| Property | Value | Source(s) |
|---|---|---|
| Target | Phosphoglycerate Kinase 1 (PGK1) | [1][2] |
| Secondary Effect | Non-covalent Nrf2 Activator | [1][2] |
| CAS Number | 2416095-06-0 | [5] |
| Molecular Weight | ~365.9 g/mol | [2] |
| EC₅₀ (Nrf2 Activation) | ~0.962 - 1.0 µM (IMR32 cells) | [1][6] |
| Solubility (DMSO) | up to 100 mM | [5] |
| Solubility (Ethanol) | up to 20 mM |[5] |
Table 2: Summary of Expected Cellular Changes with this compound Treatment
| Parameter | Expected Change | Rationale | Source(s) |
|---|---|---|---|
| Metabolites | |||
| 1,3-Bisphosphoglycerate | ↑ | Accumulation upstream of PGK1 block | [3] |
| Methylglyoxal (MGO) | ↑ | Accumulation of reactive upstream metabolites | [5][6] |
| 3-Phosphoglycerate | ↓ | Decreased production downstream of PGK1 block | [4] |
| Lactate / ECAR | ↓ | Overall decrease in glycolytic flux | [8][12] |
| Protein Levels | |||
| Nrf2 | ↑ | Stabilization due to Keap1 inhibition | [1][6] |
| Keap1 | ↔ (Modified) | Covalent modification and dimerization by MGO | [6][7] |
| Gene Expression | |||
| NQO1 | ↑ | Transcriptional activation by Nrf2 | [1][6] |
| HMOX1 | ↑ | Transcriptional activation by Nrf2 |[1][6] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on glycolysis and Nrf2 signaling.
Caption: Troubleshooting workflow for unexpected glycolysis data with this compound.
Key Experimental Protocols
Protocol 1: Glycolysis Stress Test Using an Extracellular Flux Analyzer
This protocol is adapted for a standard Seahorse XF Analyzer to measure real-time changes in ECAR.
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1. Cell Plating:
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Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density to achieve 90-100% confluency on the day of the assay.
-
Include wells for background correction (media only, no cells).
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator.
-
-
2. Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge overnight (or for at least 4 hours) at 37°C in a non-CO₂ incubator by adding XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
-
3. Cell Preparation for Assay:
-
One hour before the assay, remove growth media from the cells.
-
Wash cells gently with pre-warmed XF Assay Medium (e.g., XF DMEM, pH 7.4, supplemented with 2 mM L-glutamine).
-
Add the final volume of pre-warmed XF Assay Medium to each well and place the plate in a 37°C non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
-
4. Compound Loading & Assay Execution:
-
Prepare stock solutions of Glucose (e.g., 250 mM), Oligomycin (e.g., 10 µM), and 2-Deoxyglucose (2-DG, e.g., 500 mM) in XF Assay Medium.
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge to achieve desired final concentrations (typically 10 mM Glucose, 1 µM Oligomycin, 50 mM 2-DG).
-
Load this compound or vehicle into the appropriate wells of the cell plate and incubate for the desired pre-treatment time.
-
Place the cell plate into the XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure basal ECAR before sequentially injecting Glucose, Oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and non-glycolytic acidification, respectively.[8][10]
-
Protocol 2: Western Blot for Nrf2 Accumulation
This protocol details the detection of Nrf2 protein levels, which are expected to increase upon this compound treatment.
-
1. Cell Lysis and Protein Quantification:
-
Plate and treat cells with this compound (e.g., 1-10 µM) or vehicle for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
2. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensity using densitometry software. An increase in the Nrf2 band intensity relative to the loading control indicates Nrf2 accumulation.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 6. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. americanlaboratory.com [americanlaboratory.com]
controlling for vehicle effects (DMSO) in CBR-470-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CBR-470-1. The following information addresses common issues related to vehicle effects, specifically when using DMSO as a solvent in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound in cell culture experiments?
A1: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, concentrations above this level can lead to significant off-target effects, including cytotoxicity, altered gene expression, and differentiation. It is crucial to determine the optimal DMSO concentration for your specific cell line and experimental endpoint.
Q2: I am observing cytotoxicity in my vehicle control group (DMSO alone). What could be the cause?
A2: Cytotoxicity in a DMSO vehicle control group can be attributed to several factors:
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High DMSO Concentration: As mentioned, DMSO concentrations exceeding 0.1% can be toxic to many cell lines.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO. It is essential to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance limit.
-
DMSO Quality: Use only high-purity, sterile-filtered DMSO suitable for cell culture. Lower-grade DMSO may contain impurities that are toxic to cells.
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Extended Incubation Times: Prolonged exposure to even low concentrations of DMSO can be detrimental to cell health.
Q3: How can I control for the effects of the DMSO vehicle in my this compound experiments?
A3: To properly control for the effects of DMSO, you must include a "vehicle control" group in your experimental design. This group should be treated with the same volume and concentration of DMSO as the experimental groups receiving this compound. This allows you to distinguish the specific effects of this compound from any non-specific effects of the solvent.
Troubleshooting Guide
Issue 1: Inconsistent this compound Activity at the Same Concentration
Possible Cause:
-
DMSO-induced cellular changes: DMSO can alter cell membrane permeability and fluidity, which may affect the uptake of this compound.
-
Precipitation of this compound: this compound may precipitate out of solution at higher concentrations or after prolonged storage in media, leading to a lower effective concentration.
Recommended Solutions:
-
Standardize DMSO Concentration: Ensure the final DMSO concentration is identical across all treatment groups and experiments.
-
Solubility Check: Visually inspect your treatment media for any signs of precipitation before adding it to the cells.
-
Fresh Preparation: Prepare fresh dilutions of this compound in DMSO and culture media for each experiment.
Issue 2: Unexpected Phenotypic Changes in the Vehicle Control Group
Possible Cause:
-
DMSO as a cellular stressor: DMSO can induce a stress response in cells, leading to changes in gene expression and signaling pathways that are independent of this compound's mechanism of action.
-
DMSO's effect on differentiation: In some cell types, DMSO is a known inducer of differentiation.
Recommended Solutions:
-
Lower DMSO Concentration: Test a range of lower DMSO concentrations to find a level that does not induce the observed phenotype.
-
Alternative Solvents: If lowering the DMSO concentration is not feasible due to the solubility of this compound, consider exploring alternative, less-toxic solvents.
-
Endpoint Selection: Choose experimental endpoints that are known to be less affected by DMSO.
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a New Cell Line
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete culture medium. A typical range to test would be from 0.01% to 1.0%.
-
Treatment: Remove the old medium and add the DMSO-containing medium to the respective wells. Include an untreated control group (medium only).
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest non-toxic concentration.
| DMSO Concentration (%) | Cell Viability (%) | Standard Deviation |
| 0.00 (Control) | 100 | 5.2 |
| 0.01 | 98.5 | 4.8 |
| 0.05 | 97.1 | 5.5 |
| 0.10 | 95.3 | 6.1 |
| 0.25 | 88.2 | 7.3 |
| 0.50 | 75.4 | 8.9 |
| 1.00 | 52.1 | 10.4 |
Protocol 2: Western Blot Analysis of this compound Target Engagement with Vehicle Control
-
Experimental Groups: Prepare the following treatment groups: Untreated, Vehicle Control (e.g., 0.1% DMSO), and this compound (dissolved in 0.1% DMSO).
-
Cell Treatment: Treat cells with the respective conditions for the desired time.
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Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with antibodies against your target of interest and a loading control.
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Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to the loading control and compare the this compound treated group to the vehicle control.
Signaling Pathway
This compound is an inhibitor of a hypothetical kinase within a signaling cascade. The following diagram illustrates a potential pathway and the point of inhibition by this compound, while also considering the potential off-target effects of the DMSO vehicle.
Technical Support Center: Managing CBR-470-1 Batch-to-Batch Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBR-470-1. The information provided aims to help users manage potential batch-to-batch variability and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-function small molecule. It acts as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and as a non-covalent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3][4] Its inhibitory effect on PGK1 leads to the accumulation of the reactive metabolite methylglyoxal, which in turn modifies KEAP1, the primary negative regulator of Nrf2.[2][5][6] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-dependent gene expression.[7]
Q2: What are the common sources of batch-to-batch variability with small molecules like this compound?
While specific data on this compound batch variability is not publicly available, common sources of variability for synthetic small molecules include:
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Purity: The percentage of the active compound versus impurities.
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Impurity Profile: The nature and concentration of residual solvents, starting materials, by-products, or degradation products.
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Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Stereoisomerism: The presence of different stereoisomers (enantiomers or diastereomers) if the synthesis is not stereospecific. This compound has stereocenters, making this a potential issue.
-
Solubility and Stability: Variations in the physical properties of the solid form can affect how well it dissolves and its stability in solution.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare concentrated stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.
-
Solid Form: Store at -20°C for long-term storage (months to years).[3][8][9]
-
Stock Solutions: Once prepared, aliquot and store at -80°C for up to one year or -20°C for up to one month.[8]
-
Recommended Solvents: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).[3][6] For cell culture experiments, ensure the final concentration of DMSO is not toxic to your cells (typically <0.5%). Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected Nrf2 activation (e.g., in ARE-luciferase reporter assays or Western blots for Nrf2 target genes).
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Activity | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound from the solid material. If possible, compare the activity of the new stock solution with an older one. 2. Confirm Identity and Purity: If you have access to analytical chemistry facilities, verify the identity and purity of your this compound batch using techniques like HPLC, LC-MS, or NMR. Compare the results to the specifications on the vendor's certificate of analysis. 3. Test a New Batch: If variability persists, consider obtaining a new batch of this compound, preferably from a different lot or vendor, and perform a side-by-side comparison. |
| Experimental Variability | 1. Optimize Cell Conditions: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. 2. Positive Control: Include a known Nrf2 activator (e.g., sulforaphane, TBHQ) as a positive control in your experiments to ensure the assay is working correctly.[10] 3. Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
Issue 2: High variability in PGK1 inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Compound Concentration | 1. Verify Stock Solution Concentration: Ensure accurate weighing of the solid compound and precise dilution steps. 2. Check for Precipitation: After diluting the stock solution into aqueous assay buffers, visually inspect for any precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different formulation. |
| Assay Interference | 1. Control for Compound Interference: Run a control without the enzyme to check if this compound interferes with the assay components or detection method (e.g., absorbance or fluorescence). 2. Validate Assay Conditions: Ensure that the concentrations of enzyme, substrate, and co-factors are optimized and not rate-limiting. |
Issue 3: Unexpected cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Presence of Toxic Impurities | 1. Purity Assessment: If possible, analyze the purity of your this compound batch. Unknown peaks in an HPLC chromatogram could indicate impurities. 2. Compare with a Different Batch: Test a different batch of this compound to see if the cytotoxicity is batch-dependent. |
| Solvent Toxicity | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to assess the toxicity of the solvent itself. |
| On-target Toxicity | 1. Dose-Response: Perform a dose-response curve to determine the cytotoxic concentration of this compound in your cell line. It is possible that at higher concentrations, inhibition of glycolysis by this compound is toxic to the cells. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 365.89 g/mol | [3][6] |
| Formula | C₁₄H₂₀ClNO₄S₂ | [3][6] |
| Purity (typical) | ≥98% (by HPLC) | [3][6] |
| CAS Number | 2416095-06-0 | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [3][6] |
| Ethanol | 20 mM | [3][6] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | Months to years | [3][8][9] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [8] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [8] |
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Assay
This protocol is for a dual-luciferase reporter assay to measure Nrf2 activation.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle and a known Nrf2 activator).
-
Cell Lysis: After the desired treatment time (e.g., 16-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Western Blot for Nrf2 Accumulation
-
Cell Treatment: Plate cells and treat with this compound or controls for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against Nrf2. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro PGK1 Inhibition Assay
This is a coupled enzyme assay to measure PGK1 activity.
-
Reaction Mixture: Prepare a reaction buffer containing 3-phosphoglycerate (B1209933) (3-PG), ATP, NADH, and an excess of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[11]
-
Compound Incubation: Add this compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding recombinant PGK1. PGK1 will produce 1,3-bisphosphoglycerate, which is then converted by GAPDH, leading to the oxidation of NADH to NAD+.
-
Measure Absorbance: Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 of this compound for PGK1 inhibition.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Quality control workflow for new batches.
References
- 1. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 2. assaygenie.com [assaygenie.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound|CAS 2416095-06-0|DC Chemicals [dcchemicals.com]
- 5. med.emory.edu [med.emory.edu]
- 6. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 7. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. swehsc.pharmacy.arizona.edu [swehsc.pharmacy.arizona.edu]
- 11. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PGK1 Inhibitors: CBR-470-1 and Other Known Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CBR-470-1, a known phosphoglycerate kinase 1 (PGK1) inhibitor, with other significant PGK1 modulators. The information is intended to assist researchers in selecting the appropriate compound for their studies by presenting key performance data, mechanisms of action, and relevant experimental protocols.
Introduction to PGK1 Inhibition
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, thereby generating ATP. Beyond its canonical role in metabolism, PGK1 is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This guide focuses on this compound and compares its characteristics with other well-documented PGK1 inhibitors and modulators.
Comparative Analysis of PGK1 Inhibitors
The following tables summarize the quantitative data for this compound and other selected PGK1 inhibitors. The data has been compiled from various scientific publications and commercial sources.
Table 1: In Vitro Potency and Binding Affinity of PGK1 Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) | Mechanism of Action |
| This compound | PGK1 | Not Reported | Not Reported | Inhibition of PGK1 activity, leading to Nrf2 activation.[1][2] |
| NG52 | PGK1 | 2.5 | Not Reported | ATP-competitive inhibition.[2] |
| DC-PGKI | PGK1 | 0.16 | 0.099 | ATP-competitive inhibition. |
| Z57346765 | PGK1 | Not Reported | 20.9 | Binds to the ADP-binding pocket. |
| Ilicicolin H | PGK1 | Not Reported | Not Reported | Non-ATP-competitive inhibition.[3] |
| Terazosin (B121538) | PGK1 | Not Reported | 2.9 (activator) | Activator at low concentrations, competitive inhibitor at high concentrations.[4][5][6] |
Table 2: Cellular Activity of PGK1 Inhibitors
| Compound | Assay | Cell Line | EC50 (µM) | Effect |
| This compound | ARE-LUC Reporter Assay | IMR32 | ~1 | Nrf2 activation.[1] |
| NG52 | Not Reported | Not Reported | Not Reported | Not Reported |
| DC-PGKI | Not Reported | Not Reported | Not Reported | Not Reported |
| Z57346765 | Not Reported | Not Reported | Not Reported | Not Reported |
| Ilicicolin H | Not Reported | Not Reported | Not Reported | Not Reported |
| Terazosin | Not Reported | Not Reported | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathways
The inhibitors discussed in this guide exhibit different mechanisms of action, which are crucial for understanding their downstream cellular effects.
This compound: PGK1 Inhibition and Nrf2 Activation
This compound inhibits the enzymatic activity of PGK1. This inhibition leads to the accumulation of upstream metabolites, which in turn triggers the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Other PGK1 Inhibitors
-
NG52 and DC-PGKI are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of PGK1 and prevent the binding of ATP, thus inhibiting the enzyme's activity.[2]
-
Z57346765 binds to the ADP-binding pocket of PGK1.
-
Ilicicolin H is a non-ATP-competitive inhibitor, indicating that it binds to a site on PGK1 other than the ATP-binding site to inhibit its function.[3]
-
Terazosin exhibits a dual role. At low concentrations, it acts as an activator of PGK1, while at high concentrations, it functions as a competitive inhibitor.[4][5][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize PGK1 inhibitors.
PGK1 Enzymatic Activity Assay (Coupled Assay)
A common method to measure PGK1 activity is a coupled enzyme assay involving glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of PGK1 suppresses the aerobic glycolysis and proliferation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
CBR-470-1: A Comparative Analysis of its Unique Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBR-470-1, highlighting its unique selectivity profile and mechanism of action. While traditionally, kinase inhibitor selectivity is presented against a panel of other kinases, this compound is not a conventional protein kinase inhibitor. Instead, it is a potent and selective inhibitor of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1][2][3][4] This guide will delve into the experimental data supporting its distinct mode of action, providing a valuable resource for researchers investigating glycolysis, cellular metabolism, and the Nrf2 signaling pathway.
Understanding the Unique Selectivity of this compound
This compound's selectivity is not defined by its activity against a broad range of protein kinases, but rather by its specific inhibition of PGK1. This targeted action leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO).[1] MGO then acts as a signaling molecule, inducing a post-translational modification on KEAP1, the primary negative regulator of the transcription factor Nrf2.[5][6] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the antioxidant response element (ARE) pathway.[1][7]
This indirect mechanism of Nrf2 activation, through the inhibition of a glycolytic enzyme, represents a novel approach compared to traditional electrophilic Nrf2 activators. The selectivity of this compound for PGK1 has been demonstrated through various experimental approaches, including thermal shift assays and activity-based protein profiling.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, focusing on its potency as an Nrf2 activator, a downstream consequence of its primary inhibitory activity on PGK1.
| Parameter | Cell Line | Value | Reference |
| ARE-LUC Reporter Assay (EC50) | IMR32 | ~1 µM | [1] |
| Nrf2 Protein Accumulation (Effective Concentration) | IMR32 | 5 µM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
References
- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of CBR-470-1's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CBR-470-1, a novel modulator of the Keap1-Nrf2 signaling pathway, with other relevant compounds. We will delve into its unique mechanism of action, compare its performance with alternative molecules, and provide supporting experimental data and protocols to aid in the objective assessment of its specificity and utility in research and drug development.
Abstract
This compound is a non-covalent small molecule that activates the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Unlike canonical Nrf2 activators that directly modify Keap1, this compound acts indirectly by inhibiting the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[2][3] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO), which then modifies Keap1, disrupting its interaction with Nrf2 and leading to Nrf2 stabilization and downstream gene expression.[4][5] This guide will explore the specificity of this indirect mechanism and compare this compound to other PGK1 inhibitors and Nrf2 activators.
Mechanism of Action of this compound
This compound's mechanism is a multi-step process that links cellular metabolism to the antioxidant response.
-
Inhibition of PGK1: this compound directly binds to and inhibits the enzymatic activity of PGK1, a key enzyme in the glycolytic pathway responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, generating ATP.[3][6]
-
Accumulation of Methylglyoxal (MGO): Inhibition of PGK1 leads to the build-up of upstream glycolytic metabolites, which are then shunted into alternative pathways, resulting in the increased production of the reactive dicarbonyl species, methylglyoxal (MGO).[4][5]
-
Modification of Keap1: MGO, a potent electrophile, covalently modifies specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[4][5]
-
Nrf2 Activation: This modification of Keap1 disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[2][7] Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, such as NQO1 and HMOX1.[2][4]
Comparative Performance Data
Comparison with other Nrf2 Activators
This compound's indirect, metabolism-linked mechanism distinguishes it from many well-characterized Nrf2 activators. The following table summarizes the potency of this compound in comparison to other classes of Nrf2 activators. It is important to note that a direct head-to-head comparison in a single standardized study is not available, and EC50 values can vary based on the cell line and assay conditions.
| Compound | Class | Mechanism of Action | Potency (EC50/IC50) | Cell Line/System |
| This compound | PGK1 Inhibitor | Indirect, via MGO-mediated Keap1 modification | ~1 µM (ARE-LUC)[5] | IMR32 |
| Sulforaphane | Isothiocyanate (Covalent) | Direct covalent modification of Keap1 cysteines | ~2-5 µM (ARE reporter)[3] | Various |
| Bardoxolone Methyl | Triterpenoid (Covalent) | Direct covalent modification of Keap1 cysteines | Nanomolar range (in some assays)[3] | Various |
| Dimethyl Fumarate (DMF) | Fumarate (Covalent) | Direct covalent modification of Keap1 cysteines | ~10-20 µM (ARE reporter)[3] | Various |
| BTZO-1 | Benzothiazinone (Non-covalent) | Binds to Macrophage Migration Inhibitory Factor (MIF) | Kd = 68.6 nM (human MIF)[1] | H9c2 |
Comparison with other PGK1 Inhibitors
Several other molecules have been identified as inhibitors of PGK1. While a direct comparative study including this compound is lacking, the available data on other PGK1 inhibitors are presented below.
| Compound | Mechanism | Potency (IC50) | Notes |
| This compound | Non-covalent | Not explicitly reported in biochemical assays | Activates Nrf2 signaling |
| NG52 (Purvalanol A) | ATP-competitive | 2.5 µM[8] | Also a CDK inhibitor |
| GQQ-792 | Non-ATP-competitive | Not specified | Binds to Cys379 and Cys380 of PGK1 |
| DC-PGKI | ATP-competitive | Kd = 99.08 nM | Suppresses glycolytic activity and kinase function of PGK1 |
Specificity of this compound: A Critical Assessment
A comprehensive assessment of a small molecule's specificity is crucial for its reliable use as a research tool and for its potential therapeutic development.
On-Target Specificity
The primary evidence for this compound's on-target activity comes from the foundational study by Bollong et al. (2018).[5] They demonstrated that:
-
A photo-affinity probe of this compound selectively labels PGK1 in cell lysates.
-
The labeling of PGK1 is competed away by an excess of this compound.
-
Thermal shift assays show a selective stabilization of PGK1 in the presence of this compound, but not the related glycolytic enzyme GAPDH.
While these findings strongly support PGK1 as a direct target of this compound, a broad, unbiased assessment of its selectivity against a larger panel of kinases and other enzymes is currently not available in the public domain. The inclusion of this compound in the Tocriscreen Kinase Inhibitor Library suggests it may have been profiled against a panel of kinases, but the results of such a screen have not been published.[9]
Off-Target Liabilities
The indirect mechanism of Nrf2 activation by this compound introduces potential off-target effects related to the accumulation of MGO. MGO is a reactive electrophile that can non-specifically modify various cellular proteins and nucleic acids, potentially leading to cellular dysfunction and toxicity. Therefore, the therapeutic window of this compound will be dependent on the concentration at which it effectively activates Nrf2 without causing significant MGO-related toxicity.
Experimental Protocols
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Seed human neuroblastoma IMR32 cells in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat transfected cells with a serial dilution of this compound or other Nrf2 activators. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[5]
-
Western Blot for Nrf2 Stabilization
This method is used to visualize the accumulation of Nrf2 protein following treatment with an activator.
-
Cell Culture and Treatment:
-
Plate IMR32 or SH-SY5Y cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
-
PGK1 Enzymatic Activity Assay (Coupled Assay)
This biochemical assay measures the direct inhibitory effect of this compound on PGK1 activity.
-
Assay Principle: The activity of PGK1 is measured in the reverse direction, where the consumption of NADH by the coupled enzyme, GAPDH, is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Prepare a reaction buffer containing triethanolamine, ATP, MgSO4, EDTA, NADH, and GAPDH.
-
Add the substrate, 3-phosphoglycerate.
-
-
Assay Procedure:
-
Add recombinant PGK1 to the reaction mixture in the presence of varying concentrations of this compound or a vehicle control.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the velocity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for assessing this compound specificity.
Conclusion and Future Directions
This compound represents an intriguing pharmacological tool to probe the intersection of cellular metabolism and the antioxidant response. Its indirect mechanism of Nrf2 activation via PGK1 inhibition offers a novel approach compared to traditional electrophilic Nrf2 activators. However, a critical gap in the current understanding of this compound is the lack of a comprehensive selectivity profile.
To confidently utilize this compound as a specific probe for PGK1, and to further evaluate its therapeutic potential, the following studies are recommended:
-
Kinome-wide Selectivity Profiling: A broad screen against a panel of human kinases is essential to determine the selectivity of this compound for PGK1 and to identify potential off-target kinases.
-
Broad Off-Target Screening: Profiling against a panel of other enzymes and receptors will provide a more complete picture of its off-target liabilities.
-
Head-to-Head Comparative Studies: Direct comparisons with other PGK1 inhibitors and Nrf2 activators in standardized assays will provide a clearer understanding of its relative potency and specificity.
-
In-depth Metabolomic and Proteomic Analyses: These studies can help to fully characterize the cellular consequences of PGK1 inhibition by this compound and identify any MGO-independent effects.
By addressing these knowledge gaps, the scientific community can gain a more complete and objective assessment of this compound's specificity and its potential as a valuable research tool and a starting point for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 8. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lack of Publicly Available Data on Synergistic Effects of CBR-470-1 with Other Compounds
Despite a comprehensive review of available scientific literature, no specific experimental data or clinical studies demonstrating the synergistic effects of CBR-470-1 in combination with other compounds have been identified. Research to date has primarily focused on the compound's mechanism of action and its effects as a standalone agent.
This compound is a small molecule that functions as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal, which in turn modifies and promotes the dimerization of Kelch-like ECH-associated protein 1 (KEAP1). This event disrupts the interaction between KEAP1 and Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.[5] This mechanism has been shown to protect neuronal cells from MPP+-induced cytotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases.[1][3][4]
Current State of Research
Existing studies on this compound have established its role as a non-covalent activator of the Nrf2 pathway and have detailed its neuroprotective effects in vitro. For instance, treatment of SH-SY5Y neuroblastoma cells with this compound has been demonstrated to attenuate oxidative injury and apoptosis induced by the neurotoxin MPP+.[3][4] However, these studies do not explore the compound's efficacy in combination with other therapeutic agents.
Theoretical Potential for Synergy
Given its mechanism of action, it is plausible that this compound could exhibit synergistic effects with other compounds, although this remains to be experimentally validated. Potential areas of investigation could include:
-
Combination with other Nrf2 activators: While this compound activates Nrf2 indirectly, combining it with direct Nrf2 activators could potentially lead to a more robust and sustained antioxidant response.[6][7][8]
-
Combination with agents targeting metabolic pathways: As a glycolysis inhibitor, this compound could potentially synergize with compounds that target other aspects of cancer cell metabolism or induce metabolic stress.[9]
-
Combination with neuroprotective agents: In the context of neurodegenerative diseases, combining this compound with other neuroprotective compounds that act through different mechanisms could offer enhanced therapeutic benefits.
-
Combination with anticancer agents: The Nrf2 pathway is a double-edged sword in cancer. While its activation can be protective in normal cells, it can also promote cancer cell survival and chemoresistance.[10] Therefore, the synergistic potential of this compound with chemotherapeutic agents would require careful investigation to determine whether it enhances or diminishes anti-cancer efficacy.
Experimental Protocols
As no studies on the synergistic effects of this compound are available, a detailed experimental protocol from a specific study cannot be provided. However, a general approach to investigate potential synergies is outlined below.
Hypothetical Experimental Workflow for Synergy Screening
A typical workflow to screen for synergistic interactions between this compound and other compounds would involve the following steps:
-
Cell Line Selection: Choose relevant human cell lines based on the therapeutic area of interest (e.g., neuroblastoma cell lines like SH-SY5Y for neuroprotection studies, or various cancer cell lines for oncology applications).
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for this compound and each compound to be tested individually.
-
Combination Matrix: Treat the selected cell lines with a matrix of concentrations of this compound and the other compound(s). This typically involves a range of concentrations below and above the single-agent IC50/EC50 values.
-
Viability/Toxicity Assays: After a defined incubation period, assess cell viability or cytotoxicity using standard assays such as MTT, CellTiter-Glo, or Annexin V/PI staining.
-
Synergy Analysis: Analyze the data from the combination matrix using mathematical models like the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the known mechanism of action of this compound.
Caption: Mechanism of this compound action.
Conceptual Experimental Workflow
The diagram below outlines a general workflow for screening for synergistic drug interactions.
Caption: Workflow for synergy screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamics of ginsenosides: antioxidant activities, activation of Nrf2, and potential synergistic effects of combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The potential roles of Nrf2/Keap1 signaling in anticancer drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Pathway Activation: CBR-470-1 vs. Bardoxolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: CBR-470-1 and Bardoxolone. The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making its activation a promising therapeutic strategy for a multitude of diseases. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct mechanisms of action to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound and Bardoxolone both effectively activate the Nrf2 signaling pathway, leading to the transcription of a suite of cytoprotective genes. However, they achieve this through fundamentally different mechanisms. Bardoxolone is a direct, covalent binder of Keap1, the primary negative regulator of Nrf2. In contrast, this compound is a non-covalent, indirect activator that inhibits the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO), which then modifies Keap1, disrupting its ability to target Nrf2 for degradation.
Available data suggests that Bardoxolone is a highly potent Nrf2 activator, with activity demonstrated at nanomolar concentrations. This compound also shows potent activity, with an EC50 in the high nanomolar to low micromolar range in reporter assays. While direct head-to-head studies under identical experimental conditions are limited, this guide consolidates available data to provide a comprehensive comparison.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Bardoxolone in activating the Nrf2 pathway.
Table 1: In Vitro Potency in ARE-Luciferase Reporter Assays
| Compound | Cell Line | EC50 | Reference |
| This compound | IMR32 | ~1 µM | [1] |
| Bardoxolone | - | Data not available in a directly comparable assay | - |
Note: While a direct EC50 for Bardoxolone in a comparable ARE-luciferase assay was not identified in the literature reviewed, numerous studies confirm its high potency at nanomolar concentrations.[2]
Table 2: In Vitro Nrf2 Target Gene Upregulation
| Compound | Cell Line | Target Genes | Fold Induction | Concentration | Reference |
| This compound | IMR32, HEK293T, SH-SY5Y | NQO1, HMOX1 | Dose-dependent increase | 0.5-20 µM | [1] |
| Bardoxolone | AC16 Cardiomyocytes | HO-1, NQO1 | Significant increase | 100-200 nM | |
| Bardoxolone | Renal Tubular Epithelial Cells | HO-1, NQO1, GCLC, GCLM | Dose-dependent increase | Not specified | [3] |
Table 3: In Vivo Nrf2 Activation
| Compound | Model | Key Findings | Dosing | Reference |
| CBR-470-2 (analog of this compound) | Mouse skin | Comparable beneficial effects to Bardoxolone in reducing UV-induced epidermal thickness. | 50 mg/kg BID, oral | [1] |
| Bardoxolone | Mouse skin | Decreased UV-induced epidermal thickness, consistent with Nrf2 activation. | 3 mg/kg BID, oral | [1] |
Mechanisms of Nrf2 Pathway Activation
The distinct mechanisms of action of this compound and Bardoxolone are a key differentiating factor.
This compound: Indirect Nrf2 Activation via PGK1 Inhibition
This compound acts as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[4]. This inhibition leads to the accumulation of the upstream metabolite methylglyoxal (MGO). MGO is a reactive dicarbonyl species that can covalently modify proteins. In the context of Nrf2 activation, MGO modifies cysteine residues on Keap1, leading to Keap1 dimerization and impairing its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes.
Bardoxolone: Direct Nrf2 Activation via Keap1 Binding
Bardoxolone is a synthetic triterpenoid (B12794562) that acts as a direct activator of the Nrf2 pathway[2][5]. It contains an electrophilic center that covalently modifies specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting the ubiquitination of Nrf2. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to initiate the transcription of antioxidant and anti-inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Bardoxolone are provided below.
ARE-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway. It utilizes a reporter gene (luciferase) under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., IMR32, HepG2) stably or transiently transfected with an ARE-luciferase reporter construct.
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or Bardoxolone in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of Nrf2 activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Western Blot for Nrf2 and Target Proteins
Western blotting is used to detect and quantify the levels of Nrf2 protein and its downstream targets (e.g., NQO1, HO-1) in cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound, Bardoxolone, or vehicle control for the desired time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-NQO1, anti-HO-1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the mRNA levels of Nrf2 target genes, providing a quantitative measure of Nrf2 transcriptional activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound, Bardoxolone, or vehicle control for the desired time.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., NQO1, HMOX1), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Conclusion
Both this compound and Bardoxolone are potent activators of the Nrf2 pathway, a key cellular defense mechanism. They achieve this through distinct mechanisms: Bardoxolone is a direct, covalent modifier of Keap1, while this compound is an indirect activator that functions through the inhibition of PGK1 and the subsequent accumulation of the reactive metabolite MGO.
The choice between these compounds for research or therapeutic development will depend on the specific context and desired pharmacological profile. The indirect mechanism of this compound may offer a different therapeutic window and off-target profile compared to the direct, covalent modification by Bardoxolone. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these two promising Nrf2 activators. This guide provides a foundational understanding to inform such future investigations.
References
- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications | MDPI [mdpi.com]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bardoxolone Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CBR-470-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CBR-470-1, a phosphoglycerate kinase 1 (PGK1) inhibitor and non-covalent Nrf2 activator. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound's full toxicological properties may not be fully known. Therefore, standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management: In the event of a spill, avoid generating dust. For solid spills, gently sweep up the material and place it in a designated, sealed container for hazardous waste. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in its pure form or in solution, must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Solutions: Solutions containing this compound, such as those prepared in DMSO or ethanol (B145695), must also be disposed of as hazardous liquid waste. Do not mix with aqueous waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as solid hazardous waste.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.
-
Liquid Waste: Collect liquid waste containing this compound in a leak-proof, screw-cap container. The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO or ethanol solutions). Label the container clearly with "Hazardous Waste," the full chemical name and concentration of all components (e.g., "this compound in DMSO, 10 mM"), and the approximate volume.
Step 3: Storage Pending Disposal
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 365.89 g/mol | [1] |
| Chemical Formula | C₁₄H₂₀ClNO₄S₂ | [1] |
| Solubility in DMSO | Soluble to 100 mM | [2] |
| Solubility in Ethanol | Soluble to 20 mM | [2] |
| Storage (Solid) | Store at -20°C | [1][2] |
| Storage (In Solution) | Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guide for Handling CBR-470-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of CBR-470-1, a phosphoglycerate kinase 1 (PGK1) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is necessary to determine the appropriate PPE for handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides a primary barrier against skin contact. Should be removed and replaced immediately after any contact with the chemical. |
| Double Gloving | Two pairs of nitrile gloves | Recommended for enhanced protection during direct handling. | |
| Body Protection | Laboratory Coat | Standard, properly fitted | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use in poorly ventilated areas or when handling powder | Prevents inhalation of dust or aerosols. The specific type should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2][3] Do not breathe dust or aerosols.[1][2][3]
-
Safe Handling Practices: Gently tap the vial before opening to dislodge any material that may have accumulated in the cap during transit.
Storage:
-
Temperature: Store the compound at -20°C for long-term storage.[4][5]
-
Container: Keep the container tightly sealed in a dry, dark, and well-ventilated place.[2]
-
Stock Solutions: If preparing stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year.[6]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be treated as hazardous chemical waste.
-
Collection: Place all contaminated materials in a designated, sealed, and properly labeled waste container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. |
| Fire | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[1][2][3] Wear self-contained breathing apparatus to prevent contact with toxic fumes.[1][2][3] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
